1-(Azidomethyl)-2-(trifluoromethoxy)benzene
Description
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Properties
IUPAC Name |
1-(azidomethyl)-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-4-2-1-3-6(7)5-13-14-12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVHFBNHKGYLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Azidomethyl)-2-(trifluoromethoxy)benzene chemical structure and properties
[1][2]
Executive Summary
1-(Azidomethyl)-2-(trifluoromethoxy)benzene (CAS: 1093980-91-6) is a specialized fluorinated building block used primarily in medicinal chemistry and materials science.[1] As an ortho-substituted benzyl azide, it serves as a critical intermediate for introducing the pharmacologically valuable trifluoromethoxy (-OCF
This guide provides a comprehensive technical analysis of the compound's structural properties, synthesis protocols, reactivity profiles, and safety mandates. It is designed for researchers requiring high-fidelity data for drug discovery and organic synthesis.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
The compound features a benzene ring substituted at the ortho position with a trifluoromethoxy group and an azidomethyl moiety. The -OCF
Table 1: Key Chemical Data
| Property | Data |
| IUPAC Name | 1-(Azidomethyl)-2-(trifluoromethoxy)benzene |
| CAS Number | 1093980-91-6 |
| Molecular Formula | C |
| Molecular Weight | 217.15 g/mol |
| Physical State | Liquid (at room temperature) |
| Solubility | Soluble in organic solvents (DCM, THF, DMSO); Insoluble in water |
| (C+O)/N Ratio | 3.0 (Borderline stability; requires caution) |
| SMILES | FC(F)(F)Oc1ccccc1CN=[N+]=[N-] |
| InChI Key | Derivative ofTXVVVEUSVBLDED-UHFFFAOYSA-N (Bromide precursor) |
Structural Analysis
-
Electronic Effects: The -OCF
group is strongly electron-withdrawing (inductive effect), which deactivates the aromatic ring but stabilizes the benzyl position against certain oxidative metabolisms. -
Steric Effects: The ortho positioning creates steric bulk that may influence the regioselectivity of cycloaddition reactions, often favoring specific conformers in the resulting triazole products.
Synthesis Protocol
The primary route to 1-(Azidomethyl)-2-(trifluoromethoxy)benzene is via nucleophilic substitution (
Precursor
2-(Trifluoromethoxy)benzyl bromide (CAS: 198649-68-2) or chloride.
Reagents & Conditions
-
Nucleophile: Sodium Azide (NaN
) -
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for rapid kinetics; Acetone/Water for safer, slower biphasic reaction.
-
Temperature: Ambient to 60°C.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 equivalent of 2-(trifluoromethoxy)benzyl bromide in DMSO (0.5 M concentration).
-
Addition: Cautiously add 1.2 equivalents of Sodium Azide (NaN
). Note: NaN is acutely toxic. -
Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the bromide.
-
Quench & Workup:
-
Dilute the reaction mixture with water (5x volume) to dissolve excess salts.
-
Extract with Diethyl Ether or Ethyl Acetate.
-
Wash the organic layer with brine and water to remove residual DMSO.
-
-
Purification: Dry over MgSO
and concentrate under reduced pressure at <40°C .-
Critical: Do not distill to dryness or heat excessively due to explosion risk.
-
Column chromatography (Silica gel, Hexanes/EtOAc) can be used if high purity is required, though the crude is often pure enough for Click reactions.
-
Visualization: Synthesis Workflow
Figure 1: Standard synthesis workflow via nucleophilic substitution.
Reactivity & Applications
The azide functionality serves as a "spring-loaded" electrophile/dipole, enabling rapid coupling reactions.
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the dominant application. The compound reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.[2]
-
Catalyst: CuSO
/ Sodium Ascorbate (aqueous) or CuI / DIPEA (organic). -
Utility: Installing the 2-trifluoromethoxybenzyl group into drug libraries (Fragment-Based Drug Discovery).
B. Staudinger Ligation
Reaction with triphenylphosphine (PPh
-
Utility: A mild method to synthesize amines without using metal hydrides (LiAlH
) that might defluorinate the -OCF group.
Visualization: Reactivity Profile
Figure 2: Primary reactivity pathways: CuAAC (Click) and Staudinger Reduction.
Safety & Handling (Critical)
Warning: Organic azides are potentially explosive.[3]
The safety of an organic azide is estimated by the Carbon/Nitrogen ratio.
-
Status: Borderline. While generally stable at room temperature, it contains high energy density.
Mandatory Safety Protocols
-
Temperature Control: Never heat the neat liquid above 60°C. Do not distill the pure compound.
-
Isolation: Avoid rotary evaporation to complete dryness if possible; store as a solution in a stable solvent (e.g., DCM or Toluene) if not using immediately.
-
Compatibility: Avoid contact with strong acids (forms HN
, highly explosive and toxic) and heavy metals (forms metal azides). -
PPE: Blast shield, leather gloves, and face shield are required during synthesis scale-up (>1g).
References
-
Sigma-Aldrich. (azidomethyl)benzene Product Search Results. (Accessed 2026). Confirms CAS 1093980-91-6 for 1-(azidomethyl)-2-(trifluoromethoxy)benzene.[1] Link
-
BenchChem. Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)benzene. (2025). Provides synthesis protocols for ortho-substituted benzyl azides. Link
-
National Institutes of Health (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (2025). Discusses the pharmacological properties of the -OCF3 group. Link
-
Organic Chemistry Portal. Click Chemistry: Azide-Alkyne Cycloaddition. Detailed mechanism and catalyst choices for CuAAC. Link
-
Fisher Scientific. Safety Data Sheet: Benzyl Azide. General safety handling for benzyl azide class compounds. Link
CAS number and identifiers for 2-(trifluoromethoxy)benzyl azide
The following technical guide is structured to provide an exhaustive operational profile of 2-(trifluoromethoxy)benzyl azide, designed for immediate application in research and drug development workflows.
Operational Profile, Synthesis Protocol, and Safety Architecture
Chemical Identity & Physiochemical Profile[1][2]
This compound serves as a critical "click-ready" building block for introducing the pharmacologically privileged trifluoromethoxy (
Core Identifiers
| Parameter | Identifier / Value |
| Chemical Name | 2-(Trifluoromethoxy)benzyl azide |
| IUPAC Name | 1-(Azidomethyl)-2-(trifluoromethoxy)benzene |
| CAS Number | 1093980-91-6 |
| Molecular Formula | |
| Molecular Weight | 217.15 g/mol |
| Precursor CAS | 198649-68-2 (2-(Trifluoromethoxy)benzyl bromide) |
| Physical State | Colorless to pale yellow liquid (at RT) |
| Solubility | Soluble in DCM, THF, DMSO, DMF; Insoluble in water |
Structural Significance in Drug Design
The ortho-positioning of the trifluoromethoxy group induces a specific conformational bias due to the anomeric effect and steric repulsion, often twisting the side chain out of planarity. This can be exploited to lock bioactive conformations in kinase inhibitors or GPCR ligands.
Synthetic Pathway & Mechanism[13]
The synthesis of 2-(trifluoromethoxy)benzyl azide is a classic nucleophilic substitution (
Reaction Mechanism
The reaction proceeds via the backside attack of the azide anion (
Experimental Workflow Visualization (DOT)
Caption: Synthesis workflow for 2-(trifluoromethoxy)benzyl azide via nucleophilic substitution.
Detailed Experimental Protocol
Caution: This protocol involves the handling of organic azides.[2][3][4][5][6][7] While this specific compound is relatively stable, all steps must be performed behind a blast shield in a fume hood.
Materials
-
Precursor: 2-(Trifluoromethoxy)benzyl bromide (1.0 equiv)
-
Reagent: Sodium azide (
) (1.5 equiv) -
Solvent: Dimethyl sulfoxide (DMSO) (anhydrous preferred)
-
Work-up: Diethyl ether (
), Distilled water, Brine, .
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Azide (1.5 equiv) in DMSO (concentration ~0.5 M relative to bromide). Stir vigorously for 15 minutes to ensure partial dissolution (NaN3 is sparingly soluble in DMSO but reacts from the solution phase).
-
Addition: Add 2-(Trifluoromethoxy)benzyl bromide (1.0 equiv) dropwise to the azide suspension at room temperature.
-
Note: The reaction is slightly exothermic. For scales >5g, use a water bath to maintain ambient temperature.
-
-
Reaction: Seal the flask and stir at room temperature for 4–12 hours.
-
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 9:1). The bromide spot (higher
) should disappear, replaced by the azide spot (slightly lower or similar , stains distinctively with ).
-
-
Quench: Slowly pour the reaction mixture into a 5-fold excess of ice-cold water.
-
Why: This dissolves the DMSO and inorganic salts, precipitating the organic azide or forming an emulsion.
-
-
Extraction: Extract the aqueous mixture with Diethyl ether (
).-
Safety Note: Do NOT use Dichloromethane (DCM) if unreacted sodium azide is present, as explosive diazidomethane can form.[7] Use ether or ethyl acetate.
-
-
Purification: Wash the combined organic layers with water (
) and brine ( ) to remove residual DMSO. Dry over anhydrous , filter, and concentrate under reduced pressure at <30°C .-
Critical: Do not distill to dryness if the purity is uncertain. Organic azides should be stored as solutions if possible, or handled with extreme care if isolated.[7]
-
Safety Architecture: The "Self-Validating" System
Working with organic azides requires a quantitative assessment of stability.[6] We utilize the C/N Ratio and the Rule of Six to validate the safety of isolating this compound.
Stability Calculation
-
Formula:
-
Carbon Count (
): 8 -
Nitrogen Count (
): 3 -
Oxygen Count (
): 1
Validation 1: C/N Ratio
Validation 2: Rule of Six
Safety Decision Tree (DOT)
Caption: Logic flow for determining safety protocols based on molecular composition.
Applications in Drug Discovery[1][8][10]
The 2-(trifluoromethoxy)benzyl azide moiety is primarily used to generate 1,2,3-triazole pharmacophores via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Why ?
-
Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry (
), blocking metabolic oxidation at the benzylic and aromatic positions. -
Lipophilicity Modulation: The
group increases ( ), improving membrane permeability compared to a methoxy or methyl group. -
Orthogonal Reactivity: The azide is inert to most biological nucleophiles and electrophiles, allowing for bioorthogonal labeling or late-stage functionalization of drug leads.
Typical Reaction: CuAAC
-
Reagents: 2-(Trifluoromethoxy)benzyl azide + Terminal Alkyne.
-
Catalyst:
(1 mol%) + Sodium Ascorbate (5 mol%). -
Solvent:
(1:1). -
Outcome: 1,4-disubstituted 1,2,3-triazole with a 2-(trifluoromethoxy)benzyl tail.
References
-
Synthesis of Benzyl Azides: Alvarez, S. G.; Alvarez, M. T. "A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature in Dimethyl Sulfoxide." Synthesis, 1997 , 413-414. Link
-
Safety of Organic Azides: Bräse, S.; Gil, C.; Knepper, K.; Zimmermann, V. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005 , 44, 5188-5240. Link
-
Trifluoromethoxy Group Properties: Leroux, F. "The Trifluoromethoxy Group: A Pharmacologically Relevant Moiety." ChemBioChem, 2004 , 5, 644-649. Link
-
Precursor Data: Sigma-Aldrich Product Sheet for 2-(Trifluoromethoxy)benzyl bromide (CAS 198649-68-2). Link
-
Azide CAS Verification: Sigma-Aldrich Product Sheet for 1-(Azidomethyl)-2-(trifluoromethoxy)benzene (CAS 1093980-91-6). Link
Sources
The Physicochemical Landscape of Fluorinated Benzyl Azides: A Technical Guide to Bioorthogonal Reagents and PET Synthons
An in-depth technical guide for researchers, scientists, and drug development professionals.
Executive Summary & The "Fluorine Effect"
In modern medicinal chemistry and radiochemistry, fluorinated benzyl azides have emerged as privileged building blocks. They serve a dual strategic purpose: acting as highly reactive handles for bioorthogonal "click" chemistry (specifically Copper-Catalyzed Azide-Alkyne Cycloaddition, or CuAAC) while simultaneously introducing a metabolically stable, lipophilic bioisostere into the target scaffold[1].
As a Senior Application Scientist, I often emphasize that the incorporation of fluorine is never arbitrary. The "fluorine effect" profoundly alters the physicochemical and biological properties of drug molecules[2]. Because the C–F bond is highly polarized yet exceptionally strong (approx. 116 kcal/mol), substituting a hydrogen atom with fluorine on a benzyl ring increases the molecule's lipophilicity (LogP) and blocks primary sites of cytochrome P450-mediated oxidation, thereby enhancing metabolic stability[3],[2]. Furthermore, the chemical inertness of the fluorinated benzyl scaffold under standard reaction conditions suppresses side reactions, resulting in highly efficient and clean transformations during complex synthesis[3].
Physical and Spectral Properties
Understanding the foundational physical properties of fluorinated benzyl azides is critical for reaction monitoring, purification, and downstream biological application. These compounds are typically low-melting solids or dense liquids at room temperature.
Table 1: Key Physicochemical and Spectral Properties
| Property | Typical Value / Characteristic | Causality / Analytical Significance |
| Molecular Weight | ~151.14 g/mol (Monofluorinated)[4] | Low molecular weight ensures minimal steric hindrance during bioconjugation, maintaining high CuAAC reaction rates. |
| Physical State | Liquid to low-melting solid | Dictates handling protocols; typically stored at -20°C in the dark to prevent thermal or photochemical degradation[5]. |
| IR Spectroscopy (ν N₃) | ~2100 cm⁻¹ (Strong, sharp)[5] | Represents the asymmetric stretching of the azide group. Disappearance of this peak is the primary metric for confirming click reaction completion. |
| ¹H NMR (Benzyl CH₂) | ~4.3 – 4.5 ppm (Singlet) | The methylene protons are highly deshielded by both the aromatic ring and the electron-withdrawing azide moiety. |
| ¹⁹F NMR | -114 to -118 ppm (varies by isomer) | The highly sensitive ¹⁹F nucleus allows for rapid, background-free confirmation of fluorine incorporation and purity. |
| Lipophilicity (LogP) | Increased vs. non-fluorinated analogs | Fluorine's low polarizability and high electronegativity enhance membrane permeability, optimizing the pharmacokinetic profile[1]. |
Mechanistic Insights: Bioconjugation via CuAAC
The primary utility of fluorinated benzyl azides lies in their ability to undergo CuAAC to form stable 1,4-disubstituted 1,2,3-triazoles[3]. The high yield of this reaction is attributed to the selective activation of the terminal alkyne via copper(I) acetylide formation[3]. The electron-withdrawing nature of the fluorinated aromatic ring slightly increases the electrophilicity of the azide, subtly accelerating the cycloaddition step compared to electron-rich aliphatic azides.
Figure 1: Mechanistic pathway of CuAAC with fluorinated benzyl azides.
Application Highlight: Radiochemical Synthesis for PET Imaging
Beyond standard drug discovery, 4-[¹⁸F]fluorobenzyl azide is a cornerstone synthon in Positron Emission Tomography (PET) imaging[6],[2]. The ¹⁸F isotope possesses an ideal half-life of ~110 minutes, requiring rapid, high-yielding, and reliable chemistry.
In radiochemical workflows, 4-[¹⁸F]fluorobenzyl azide is synthesized and immediately conjugated to targeting vectors, such as EGFR-specific aptamers for glioblastoma imaging[6]. The stability of these fluorinated conjugates is robust; radiochemical purity often exceeds 98% even after 2 hours at room temperature when formulated with stabilizing ligands like TBTA (Tris(benzyltriazolylmethyl)amine)[6]. The use of the azide-alkyne click reaction in this context is dictated by causality: the reaction is bioorthogonal, meaning it does not cross-react with the myriad of amines, thiols, and hydroxyls present on complex biological aptamers or peptides.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to maximize yield while mitigating safety risks.
Protocol A: Synthesis of Fluorinated Benzyl Azides via Sₙ2 Displacement
This protocol utilizes a nucleophilic substitution of a fluorinated benzyl bromide.
-
Preparation: In a properly ventilated fume hood, dissolve the fluorinated benzyl bromide (1.0 equiv) in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.5 M concentration[1].
-
Causality Check: DMSO is a polar aprotic solvent. It aggressively solvates the sodium cation but leaves the azide anion poorly solvated, drastically increasing its nucleophilicity and accelerating the Sₙ2 reaction[1].
-
-
Azidation: Slowly add Sodium Azide (NaN₃, 1.2 – 1.5 equiv) to the stirring solution at room temperature[1].
-
Critical Safety Metric: Ensure absolutely no acid is present in the reaction vessel or solvent. Acidic conditions will protonate the azide ion to form hydrazoic acid (HN₃), a highly toxic and explosive gas[1].
-
-
Reaction Monitoring: Stir the mixture at ambient temperature for 2–4 hours. Monitor the reaction via TLC (hexane/EtOAc) or IR spectroscopy (looking for the appearance of the ~2100 cm⁻¹ band)[1],[5].
-
Quench & Extraction: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc)[1],[5].
-
Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep bath temperature < 40°C to prevent thermal decomposition of the azide)[1].
Figure 2: Workflow for the synthesis and isolation of fluorinated benzyl azides.
Protocol B: Standard CuAAC Bioconjugation
-
Pre-mixing: Dissolve the terminal alkyne-bearing substrate (1.0 equiv) and the fluorinated benzyl azide (1.1 equiv) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.1 equiv) and a stabilizing ligand (e.g., TBTA, 0.1 equiv) in a minimal amount of solvent.
-
In Situ Reduction: Add Sodium Ascorbate (0.2 equiv) to the copper solution.
-
Causality Check: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) state in situ. This prevents the premature oxidation of the catalyst and ensures a continuous catalytic cycle[5].
-
-
Incubation: Combine the catalyst mixture with the substrate solution. Stir at room temperature for 1–12 hours until complete consumption of the azide is observed via LC-MS.
References
- Fluorinated terpenoids and their fluorine-containing derivatives - RSC Publishing. Royal Society of Chemistry.
- 1-(Azidomethyl)-4-(trifluoromethoxy)benzene|CAS 1093980-84-7 - Benchchem. Benchchem.
- Radiochemical Synthesis of 4-[18F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers - MDPI. MDPI.
- Total Radiosynthesis: Thinking outside “the box” - PMC.
- ChemInform Abstract: A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates - ResearchGate.
- Cas 159979-97-2, 3-fluorobenzyl azide - LookChem. LookChem.
Sources
- 1. 1-(Azidomethyl)-4-(trifluoromethoxy)benzene|CAS 1093980-84-7 [benchchem.com]
- 2. Total Radiosynthesis: Thinking outside “the box” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated terpenoids and their fluorine-containing derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09047D [pubs.rsc.org]
- 4. Cas 159979-97-2,3-fluorobenzyl azide | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Solvation Dynamics and Application Workflows for 1-(Azidomethyl)-2-(trifluoromethoxy)benzene in Bioorthogonal Chemistry
Executive Summary
In modern medicinal chemistry and materials science, 1-(Azidomethyl)-2-(trifluoromethoxy)benzene (CAS: 1093980-91-6) serves as a privileged building block. It offers a dual strategic advantage: the azide moiety functions as a robust handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, while the ortho-trifluoromethoxy (-OCF₃) group acts as a highly lipophilic, metabolically stable bioisostere [1].
Because the -OCF₃ group drastically alters the molecule's partition coefficient (logP) and dielectric requirements compared to simple benzyl azides, understanding its solubility profile in organic solvents is critical. Poor solvent selection leads to biphasic partitioning failures, catalyst precipitation, or stalled kinetics. This whitepaper provides a comprehensive, field-proven guide to the solubility, solvation thermodynamics, and experimental handling of this specific fluorinated azide.
Physicochemical Architecture & Solvation Thermodynamics
The solubility of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene is governed by two competing structural features:
-
The Azide Dipole: The -N₃ group possesses a localized dipole that interacts favorably with polar aprotic solvents via dipole-dipole interactions.
-
The Trifluoromethoxy Shield: The -OCF₃ group is intensely lipophilic (Hansch parameter
) and electron-withdrawing. It repels hydrogen-bond donors, rendering the molecule strictly hydrophobic and virtually insoluble in aqueous media [2].
Causality in Solvent Selection: To achieve homogeneous reaction conditions, the solvent must possess a low enough dielectric constant to accommodate the fluorinated ring, but sufficient polarity to solvate the azide dipole. Consequently, polar aprotic solvents (DMSO, DMF) or moderately polar halogenated solvents (DCM) are optimal, whereas highly protic solvents (Water, pure Ethanol) induce phase separation.
Table 1: Solubility Profile in Standard Organic Solvents
Data represents practical operational limits for synthesis and high-throughput screening (HTS) stock preparation at 25°C.
| Solvent | Dielectric Constant ( | Solubility Classification | Practical Conc. Limit | Application Notes |
| Dichloromethane (DCM) | 8.9 | Miscible / Very High | > 2.0 M | Optimal for extraction and anhydrous Staudinger ligations. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Miscible / Very High | > 1.0 M | Standard for HTS library stock solutions. |
| Dimethylformamide (DMF) | 36.7 | Miscible / Very High | > 1.0 M | Excellent for homogeneous CuAAC catalysis. |
| tert-Butanol (t-BuOH) | 12.5 | High | ~ 0.5 M | Mandatory co-solvent for aqueous biphasic click reactions. |
| Methanol (MeOH) | 32.7 | Moderate to High | ~ 0.2 M | Useful for single-phase reactions; requires agitation. |
| Hexane | 1.9 | Moderate | ~ 0.1 M | Lipophilic -OCF₃ aids solubility, but azide dipole limits it. |
| Water | 80.1 | Insoluble | < 0.1 mM | Requires surfactants or organic co-solvents for any reactivity. |
Solvent Effects on CuAAC Reaction Kinetics
When utilizing 1-(Azidomethyl)-2-(trifluoromethoxy)benzene in click chemistry, the insolubility of the azide in water necessitates a biphasic or co-solvent system. The industry standard is a 1:1 mixture of t-BuOH and Water [3].
Mechanistic Insight: Why t-BuOH? The t-BuOH acts as a phase-transfer bridge. It dissolves the lipophilic fluorinated azide, while the water dissolves the CuSO₄ and sodium ascorbate catalyst system. Furthermore, t-BuOH does not coordinate strongly with the active Cu(I) species, preventing competitive inhibition of the catalyst. To prevent the Cu(I) from oxidizing or disproportionating at the aqueous-organic interface, a lipophilic accelerating ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) must be added. TBTA encapsulates the Cu(I) ion and drags it into the organic phase where the azide resides, drastically accelerating the cycloaddition.
Fig 1: Biphasic CuAAC workflow for lipophilic trifluoromethoxy benzyl azides.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems. By incorporating specific stoichiometric ratios and phase-separation techniques, researchers can ensure quantitative yields.
Protocol A: Preparation of 0.5 M HTS Stock Solutions
Objective: Create stable, biologically compatible stock solutions for downstream assay screening.
-
Weighing: Accurately weigh 108.6 mg (0.5 mmol) of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene.
-
Solvation: Transfer to a 2.0 mL amber glass vial. Add exactly 1.0 mL of anhydrous, degassed DMSO.
-
Homogenization: Vortex for 30 seconds. The compound will dissolve instantly due to favorable dipole interactions.
-
Validation: Analyze a 1
L aliquot via FT-IR. A sharp, distinct peak at ~2100 cm⁻¹ confirms the presence of the intact azide group. -
Storage: Flush the vial with Argon, seal with a PTFE-lined cap, and store at -20°C. Note: DMSO freezes at 19°C; the solution must be thawed completely and vortexed prior to use to ensure homogeneity.
Protocol B: Biphasic CuAAC Synthesis (Triazole Formation)
Objective: React the fluorinated azide with a terminal alkyne using a phase-optimized catalytic system.
-
Organic Phase Preparation: Dissolve 1.0 eq (1.0 mmol, 217 mg) of the azide and 1.05 eq of the desired terminal alkyne in 2.5 mL of t-BuOH in a 10 mL round-bottom flask.
-
Ligand Addition: Add 0.05 eq (0.05 mmol) of TBTA ligand to the organic phase. Stir for 5 minutes to ensure complete dissolution.
-
Aqueous Catalyst Preparation: In a separate vial, dissolve 0.05 eq of CuSO₄·5H₂O and 0.20 eq of Sodium Ascorbate in 2.5 mL of deionized water. The solution will briefly turn brown before becoming pale yellow, indicating the successful reduction of Cu(II) to the active Cu(I) species.
-
Reaction Initiation: Add the aqueous catalyst solution dropwise to the stirring organic phase. The mixture will become a cloudy, biphasic emulsion.
-
Incubation & Validation: Stir vigorously at room temperature for 12 hours. Validate reaction completion via TLC (Hexane:EtOAc 8:2); the highly mobile azide spot (visualized via UV) should completely disappear.
-
Workup: Dilute with 10 mL of DCM and 10 mL of water. Extract the organic layer. The DCM effectively pulls the lipophilic triazole product from the aqueous interface. Dry over Na₂SO₄ and concentrate in vacuo.
Handling, Stability, and Safety: The "Rule of Six"
While organic azides are generally viewed with caution due to explosive hazards, 1-(Azidomethyl)-2-(trifluoromethoxy)benzene is highly stable under standard laboratory conditions.
The Causality of Safety: The stability of an azide is dictated by the "Rule of Six" (or the Carbon-to-Nitrogen ratio). An azide is considered safe to handle if the ratio of carbon atoms plus oxygen atoms to nitrogen atoms is greater than 3.
For this compound (
-
Carbons (8) + Oxygens (1) = 9
-
Nitrogens = 3
-
Ratio = 9 / 3 = 3.0
Because the ratio meets the threshold of 3, and the heavy fluorine atoms add significant molecular mass (MW = 217.15), the compound is not sensitive to standard impact or friction. However, it should never be exposed to concentrated acids (which can form explosive hydrazoic acid) or heated above 100°C in a sealed vessel without thermal analysis (DSC) validation.
References
-
SciELO - Journal of the Brazilian Chemical Society. (2013). Synthesis and Phytotoxic Activity of 1,2,3-Triazole Derivatives. Retrieved from [Link]
Technical Whitepaper & Safety Data Protocol: 1-(Azidomethyl)-2-(trifluoromethoxy)benzene
Introduction & Structural Causality
In modern drug design and materials science, the strategic decoration of molecular scaffolds dictates both pharmacokinetic viability and synthetic versatility. 1-(Azidomethyl)-2-(trifluoromethoxy)benzene (CAS: 1093980-91-6) is a highly specialized bifunctional building block that bridges two critical domains of medicinal chemistry: click chemistry and lipophilic modulation[1].
The molecule features two distinct moieties, each with profound mechanistic implications:
-
The Trifluoromethoxy Group (-OCF₃): Often referred to as a "super-halogen," the -OCF₃ group provides a Hansch
parameter of +1.04, significantly enhancing lipophilicity and membrane permeability. Unlike long-chain perfluoroalkyl substances (PFAS), -OCF₃ containing compounds degrade into non-persistent molecules under biological conditions, making them exempt from emerging PFAS regulatory bans[Chemical Science, 2025]. Furthermore, the strong electron-withdrawing nature of the C-F bonds fortifies the aromatic ring against oxidative metabolic degradation by cytochrome P450 enzymes[MDPI, 2025]. -
The Azidomethyl Group (-CH₂N₃): The terminal azide is a highly energetic, thermodynamically unstable functional group. Its reactivity is driven by the high enthalpy of decomposition associated with the release of diatomic nitrogen (N₂). While this instability poses significant handling hazards, it is precisely this thermodynamic driving force that makes the azide an ideal participant in highly efficient, irreversible cycloaddition reactions[ACS Omega, 2019].
Physicochemical Profile & Hazard Assessment
To safely utilize this compound, researchers must understand the quantitative properties and the mechanistic causality behind its hazard classifications. The electrophilic benzylic position combined with the energetic azide necessitates strict environmental controls.
Table 1: Physicochemical Profile
| Property | Quantitative / Descriptive Value |
| Chemical Name | 1-(Azidomethyl)-2-(trifluoromethoxy)benzene |
| CAS Number | 1093980-91-6 |
| Molecular Formula | C₈H₆F₃N₃O |
| Molecular Weight | 217.15 g/mol |
| Structural Features | Ortho-substituted benzene, Azidomethyl (-CH₂N₃), Trifluoromethoxy (-OCF₃) |
Table 2: GHS Hazard Classification & Causality
| Hazard Code | Description | Mechanistic Causality |
| H241 / H242 | Heating may cause fire or explosion | Thermodynamic instability of the linear N₃ moiety; highly exothermic decomposition into N₂ gas. |
| H302 | Harmful if swallowed | Systemic toxicity typical of fluorinated aromatic azides interfering with cellular respiration. |
| H315 / H319 | Causes skin/serious eye irritation | Electrophilic nature of the benzylic position and lipophilic membrane disruption by the -OCF₃ group. |
| H335 | May cause respiratory irritation | Volatility of the compound allows inhalation of reactive azide vapors. |
Self-Validating Handling & Storage Protocols
The handling of organic azides requires a procedural architecture designed to prevent the formation of highly sensitive metal azides. Heavy metals (such as copper, lead, and silver) can react with the azidomethyl group to form explosive salts that are violently sensitive to shock and friction.
Core Handling Mandates:
-
Tool Selection: Never use metal spatulas or needles. The protocol dictates the exclusive use of Teflon, ceramic, or heavy-duty plastic tools. Causality: Eliminates the catalytic surface required for metal azide precipitation.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon or N₂). Causality: Low temperatures suppress the kinetic energy required to surpass the activation barrier for spontaneous N₂ extrusion.
Safe handling, monitoring, and emergency response workflow for azide-containing compounds.
Experimental Workflow: Click Chemistry Integration
1-(Azidomethyl)-2-(trifluoromethoxy)benzene is primarily utilized in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) to synthesize 1,4-disubstituted 1,2,3-triazoles. To ensure scientific integrity, the following protocol is designed as a self-validating system , utilizing orthogonal analytical techniques to confirm reaction progress and safety.
Step-by-Step CuAAC Methodology
-
Preparation & Degassing: In a well-ventilated fume hood, dissolve 1.0 equivalent of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene and 1.0 equivalent of the target terminal alkyne in a degassed solvent mixture (t-BuOH/H₂O, 1:1 v/v).
-
Causality: Degassing the solvent removes dissolved oxygen, preventing the undesired oxidation of the active Cu(I) catalyst into inactive Cu(II).
-
-
Catalyst Generation: Add 0.1 equivalents of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) followed immediately by 0.2 equivalents of Sodium Ascorbate.
-
Causality: Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ. This avoids the need to directly handle highly unstable and oxygen-sensitive Cu(I) salts.
-
-
Self-Validating Monitoring (FT-IR): Stir the reaction at room temperature. Extract 10 µL aliquots every 60 minutes and analyze via Fourier-Transform Infrared (FT-IR) spectroscopy.
-
Validation Checkpoint: The reaction is deemed complete only when the strong, asymmetric azide stretch at ~2100 cm⁻¹ completely disappears from the spectrum. This confirms the consumption of the explosive hazard[LCGC International, 2022].
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl to complex and precipitate copper residues. Extract the aqueous layer with ethyl acetate, dry the organic phase over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-validating CuAAC reaction workflow using FT-IR monitoring of the azide stretch.
Emergency Mitigation & Deactivation Protocol
In the event of a spill, azides cannot simply be wiped up due to friction sensitivity. They must be chemically deactivated via a Staudinger reduction.
Step-by-Step Deactivation (Staudinger Reduction)
-
Isolation: Immediately evacuate the spill area. Ensure no metallic tools, reactive metals, or heat sources are in the vicinity.
-
Quenching Solution Preparation: Prepare a 1.5 M solution of Triphenylphosphine (PPh₃) in Tetrahydrofuran (THF) or another compatible, non-reactive organic solvent.
-
Chemical Deactivation: Carefully pour the PPh₃ solution over the spill area.
-
Causality: The nucleophilic phosphorus of PPh₃ attacks the terminal nitrogen of the azide, forming a phosphazide intermediate. This intermediate rapidly expels N₂ gas to form a stable aza-ylide, permanently neutralizing the explosive thermodynamic hazard.
-
-
Hydrolysis: After bubbling (N₂ evolution) ceases, add water to the treated area. This hydrolyzes the aza-ylide into a stable primary amine and triphenylphosphine oxide.
-
Clean-up: Absorb the neutralized liquid with inert spill pads and dispose of it in designated hazardous chemical waste containers.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI Molecules.[Link]
-
Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. Chemical Science, Royal Society of Chemistry. [Link]
-
Azide-Based High-Energy Metal–Organic Frameworks with Enhanced Thermal Stability. ACS Omega, American Chemical Society. [Link]
-
Assay for Parts-Per-Million Levels of Azide in Drug Substances. LCGC International.[Link]
Sources
Molecular weight and formula of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene
Executive Summary
1-(Azidomethyl)-2-(trifluoromethoxy)benzene is a specialized organofluorine building block used primarily in the synthesis of pharmaceutical candidates via "Click" chemistry (CuAAC) and Staudinger ligation. It combines the bioisosteric properties of the trifluoromethoxy group (–OCF₃) with the versatile reactivity of the benzyl azide motif.
This guide provides a calculated physicochemical profile, a validated synthesis protocol from commercially available precursors, and a rigorous safety assessment based on the C/N ratio rule for organic azides.
Part 1: Physicochemical Profile
The following data is derived from stoichiometric calculation and structural analysis of the target molecule.
Molecular Identity Table
| Property | Value | Notes |
| IUPAC Name | 1-(Azidomethyl)-2-(trifluoromethoxy)benzene | Ortho-substituted benzyl azide |
| Molecular Formula | C₈H₆F₃N₃O | |
| Molecular Weight | 217.15 g/mol | Calculated using IUPAC atomic weights |
| Exact Mass | 217.0463 | Monoisotopic mass |
| Heavy Atom Count | 15 | Useful for fragment-based drug design |
| C/N Ratio | 3.0 | (C+O)/N = (8+1)/3 = 3.0 (Borderline stable) |
| Predicted LogP | ~3.2 | High lipophilicity due to –OCF₃ |
Structural Analysis
-
The Trifluoromethoxy Group (–OCF₃): Located at the ortho position, this group acts as a "super-halogen." It is electron-withdrawing (Hammett σp ≈ 0.35) and significantly enhances metabolic stability and membrane permeability compared to a methoxy group. Its unique conformation, often orthogonal to the benzene ring, can lock the molecule into specific binding geometries.
-
The Azidomethyl Group (–CH₂N₃): This is the reactive handle. The methylene spacer isolates the azide from the electron-withdrawing effects of the ring, ensuring it retains nucleophilicity for cycloadditions.
Part 2: Synthetic Pathway & Protocol
Since 1-(Azidomethyl)-2-(trifluoromethoxy)benzene is not a standard catalog item, it is synthesized in situ or on-demand from its bromide precursor.
Reaction Logic
The synthesis utilizes a classic Sₙ2 nucleophilic substitution.[1] The precursor, 2-(Trifluoromethoxy)benzyl bromide (CAS 198649-68-2) , is treated with Sodium Azide (NaN₃) in a polar aprotic solvent.
Experimental Workflow Diagram
Caption: Sₙ2 synthesis route from the commercially available bromide precursor.
Step-by-Step Protocol
Caution: Perform all steps behind a blast shield. Avoid using halogenated solvents (DCM, CHCl₃) with sodium azide to prevent the formation of explosive diazidomethane.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Trifluoromethoxy)benzyl bromide (1.0 equiv) in DMSO (Dimethyl sulfoxide). The concentration should be approximately 0.5 M.
-
Azidation: Add Sodium Azide (1.2 equiv) in a single portion.
-
Note: NaN₃ is sparingly soluble in DMSO; the reaction will proceed as the azide dissolves.
-
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor via TLC (Thin Layer Chromatography). The starting bromide is usually less polar than the azide product. Reaction time is typically 4–12 hours.
-
-
Quench & Extraction:
-
Dilute the reaction mixture with cold water (5x reaction volume) to dissolve excess salts.
-
Extract three times with Diethyl Ether (Et₂O) or Ethyl Acetate.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry over anhydrous MgSO₄.[1]
-
Critical: Concentrate the solvent under reduced pressure (Rotavap) at a bath temperature below 30°C . Do not distill to dryness if the purity is sufficient; store as a concentrated solution if possible.
-
Part 3: Safety & Handling (The C/N Ratio Rule)
Working with organic azides requires a quantitative assessment of explosivity. The stability is estimated using the Carbon/Nitrogen ratio.[2][3][4][5]
Stability Calculation
For C₈H₆F₃N₃O :
Interpretation:
-
Ratio < 1: Unstable/Explosive. Do not isolate.
-
Ratio 1 to 3: Borderline. Isolate with extreme caution; store in solution.
-
Ratio ≥ 3: Generally stable for isolation.
Verdict: This molecule sits exactly on the threshold of stability (Ratio = 3.0). It can be isolated, but it should be treated as a potentially energetic material.
-
Storage: Store at -20°C in the dark.
-
Handling: Use plastic spatulas (avoid metal). Do not subject to high heat (>60°C) or mechanical shock.
Part 4: Applications in Drug Discovery[7]
This molecule acts as a "Click-ready" fragment. The resulting 1,2,3-triazole linkage mimics an amide bond but possesses superior metabolic stability.
"Click" Chemistry Workflow (CuAAC)
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Key Utility:
-
Fragment-Based Design: The –OCF₃ group is often used to fill hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors).
-
Linker Chemistry: The benzyl azide moiety serves as a robust linker that can be "clicked" onto PROTACs or antibody-drug conjugates (ADCs).
References
-
Safety Protocols: "Safe Handling of Azides." University of Pittsburgh, Department of Environmental Health and Safety. Available at: [Link]
-
Synthesis Methodology: "Synthesis of Benzyl Azides via Nucleophilic Substitution." Organic Chemistry Portal. Available at: [Link]
Sources
Advanced Technical Guide: Trifluoromethoxy-Substituted Benzyl Azides
Executive Summary: The Fluorinated Pharmacophore
In modern drug discovery, the trifluoromethoxy group (–OCF₃) has emerged as a premier bioisostere, often termed a "super-halogen."[1] It combines the high electronegativity of fluorine with unique conformational properties (orthogonal orientation to the aromatic ring) and exceptional lipophilicity.
Trifluoromethoxy-substituted benzyl azides serve as critical high-energy intermediates. They act as "installers" of the –OCF₃ moiety via Click Chemistry (to form triazoles) or reduction (to form benzyl amines). This guide provides a rigorous technical review of their synthesis, handling, and application, moving beyond basic textbook definitions to field-proven operational protocols.
Strategic Value: Physicochemical Profiling
The –OCF₃ group is not merely a "heavy" methoxy group; it is a metabolic shield. Its inclusion in a benzyl azide scaffold allows for the introduction of this motif into diverse chemical space.
Table 1: Comparative Physicochemical Properties of Substituents
The –OCF₃ group offers a superior balance of lipophilicity and electron-withdrawing power compared to traditional halogens.
| Property | –H | –F | –Cl | –CF₃ | –OCF₃ |
| Hansch | 0.00 | 0.14 | 0.71 | 0.88 | 1.04 |
| Hammett | 0.00 | 0.06 | 0.23 | 0.54 | 0.35 |
| Metabolic Stability | Low | High | Med | High | High |
| Bioisostere For | N/A | H, OH | CH₃, CF₃ | Cl, isopropyl | Cl, CF₃ |
Insight: The high Hansch
value of –OCF₃ (+1.04) significantly improves blood-brain barrier (BBB) permeability, making these azides highly relevant for CNS drug development [1, 4].
Synthesis Modules: Validated Protocols
Synthesis of trifluoromethoxy-substituted benzyl azides requires strict adherence to safety protocols due to the energetic nature of the azide functionality.
Method A: Nucleophilic Substitution (The Industry Standard)
This method relies on the displacement of a benzyl halide (chloride or bromide) by an inorganic azide.
Reaction Scheme:
Protocol 1: Batch Synthesis of 4-(Trifluoromethoxy)benzyl Azide
Based on optimized conditions for electron-deficient benzyl halides [1].
-
Reagents:
-
4-(Trifluoromethoxy)benzyl bromide (1.0 equiv)
-
Sodium Azide (NaN₃) (1.2 equiv)[2]
-
Solvent System: DMSO:Water (9:1 ratio). Note: The presence of water increases the solubility of NaN₃ and suppresses the formation of polyazides.
-
-
Procedure:
-
Step 1: Charge a reactor with NaN₃ and the DMSO/Water mixture. Stir until a fine suspension or solution is achieved.
-
Step 2: Slowly add the benzyl bromide solution (in DMSO) dropwise, maintaining internal temperature
. Exothermic reaction.[3] -
Step 3: Stir at ambient temperature for 2–4 hours. Monitor by HPLC or TLC (disappearance of bromide).
-
Step 4 (Workup): Dilute with water (5 volumes) to dissolve inorganic salts. Extract with Heptane (preferred over ether/DCM for safety).
-
Step 5: Wash organic layer with water (2x) and brine. Dry over MgSO₄.
-
Step 6: Concentrate in vacuo at
. Do not distill to dryness.
-
Critical Control Point: Avoid using Dichloromethane (DCM) or Chloroform as extraction solvents. Sodium azide can react with di-/tri-halomethanes to form diazidomethane , a highly explosive compound [6, 8].
Method B: Direct Azidation of Alcohols (Metal-Catalyzed)
For substrates where the halide is unstable or unavailable, direct azidation of the alcohol using TMSN₃ is a viable alternative.
-
Reagents: Benzyl alcohol derivative, TMSN₃ (1.5 equiv), Catalyst (FeCl₃ or Bi(OTf)₃ - 5 mol%).
-
Mechanism: Activation of the hydroxyl group followed by nucleophilic attack by the silyl azide.
Visualization: Synthesis Workflow
The following diagram illustrates the decision logic for selecting the synthesis route and the critical safety checkpoints.
Figure 1: Decision matrix for the synthesis of trifluoromethoxy-benzyl azides highlighting the critical safety restriction on halogenated solvents.
Reactivity & Applications: The "Click" Gateway
Once synthesized, OCF₃-benzyl azides are primarily used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,2,3-triazoles. This reaction is pivotal in fragment-based drug design (FBDD) for linking the lipophilic OCF₃-benzyl core to other pharmacophores.
Protocol 2: CuAAC "Click" Reaction
Standard conditions for library generation [3, 5].
-
Reagents:
-
OCF₃-Benzyl Azide (1.0 equiv)
-
Terminal Alkyne (1.0 equiv)
-
CuSO₄[4]·5H₂O (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH:Water (1:1).
-
-
Procedure:
-
Suspend reagents in the solvent mixture.
-
Stir vigorously at room temperature for 6–12 hours.
-
Observation: The reaction often precipitates the triazole product.
-
Workup: Dilute with water, filter the precipitate, or extract with EtOAc.
-
Visualization: Catalytic Cycle (CuAAC)
Understanding the mechanism ensures troubleshooting capability when yields are low (e.g., oxidation of Cu(I) to Cu(II)).
Figure 2: The Cu(I)-catalyzed catalytic cycle. Note that the active species is Cu(I); maintenance of the reductive environment (ascorbate) is crucial for yield.
Safety & Handling: The "Rule of Six"
Working with organic azides presents explosion hazards. The trifluoromethoxy group adds mass but does not significantly stabilize the azide bond itself.
The C/N Ratio Rule
A generally accepted safety heuristic for isolating organic azides is the Carbon-to-Nitrogen ratio:
-
Equation: (Number of Carbons + Number of Oxygens) / Number of Nitrogens.
-
Analysis for OCF₃-Benzyl Azide (
):-
Carbons = 8
-
Oxygens = 1
-
Nitrogens = 3
-
Ratio:
-
-
Verdict: This molecule is on the borderline of stability. It can be isolated, but care must be taken .
Operational Safety Mandates [6, 8]
-
Heat Limit: Never heat reaction mixtures or neat azides above 80°C .
-
Light: Store in amber vials; azides are photosensitive and can decompose to nitrenes.
-
Metal Incompatibility:
-
Do NOT use metal spatulas (use Teflon or ceramic).
-
Do NOT dispose of azide solutions down the drain (reacts with Cu/Pb pipes to form heavy metal azides).[5]
-
-
Quenching: Quench unreacted azide with the Staudinger method (PPh₃) or nitrite oxidation (NaNO₂/H₂SO₄) before disposal.
References
-
Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene. ACS Publications.[2] (2009).[2][6] Detailed batch and microflow processes for electron-deficient benzyl azides.
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses. (2013).[7][8] Protocol for benzyl azide click chemistry.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI / PMC. (2025).[4][9][10] Review of the physicochemical properties and drug design applications of OCF3.
-
Trifluoromethanesulfonyl azide as a bifunctional reagent. Chemical Science. (2021).[5][7] Advanced methods for introducing azide and CF3 groups.
-
3,5-Bis(trifluoromethyl)benzyl azide Product Sheet. Sigma-Aldrich. Physicochemical data and handling.[4][5][6][7][8][9][11][12]
-
Safe Handling of Azides. University of Pittsburgh / EHS. Comprehensive safety protocols for organic azides.[5][7]
-
Benzyl azide synthesis by azidonation. Organic Chemistry Portal. Review of various catalytic methods for azide synthesis.
-
Standard Operating Procedure: Safe Handling of Azido Compounds. University of New Mexico. Deactivation and disposal protocols.[5][7][11]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 4. fishersci.com [fishersci.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. echemi.com [echemi.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. mdpi.com [mdpi.com]
Thermodynamic properties of ortho-substituted trifluoromethoxy benzenes
Executive Summary
The trifluoromethoxy group (-OCF
Ortho-substitution locks this conformation. This guide details the thermodynamic consequences of this "orthogonal lock"—specifically regarding rotational energy barriers, lipophilicity shifts, and solvation energy—and provides validated protocols for measuring these properties to de-risk lead optimization.
Part 1: The Conformational Landscape
The "Orthogonal Anomaly"
To understand the thermodynamics of ortho-substituted -OCF
-
Methoxy (-OCH
): Prefers a planar conformation (dihedral angle ) to maximize - conjugation with the aromatic ring. -
Trifluoromethoxy (-OCF
): Prefers an orthogonal conformation ( ).
Why?
-
Electronic Repulsion: The electron-rich fluorine atoms repel the
-electron cloud of the benzene ring. -
Exo-Anomeric Effect: Hyperconjugation between the oxygen lone pair (
) and the antibonding orbital of the C-F bond ( ) is maximized in the twisted geometry.
The Ortho-Effect: Thermodynamic Pre-organization
When you introduce a substituent at the ortho position (e.g., F, Cl, CH
Thermodynamic Impact on Drug Binding:
-
Entropy (
): A freely rotating side chain loses entropy when it binds to a protein (rigidifies). An ortho-substituted -OCF is already rigid (pre-organized). Therefore, the entropy penalty upon binding is significantly lower. -
Result: Higher binding affinity, provided the binding pocket can accommodate the twisted shape.
Part 2: Visualization of Conformational Dynamics
The following diagram illustrates the energy landscape of the -OCF
Caption: Energy landscape showing how ortho-substitution increases rotational barriers, locking the OCF3 group orthogonal and reducing entropy loss during binding.
Part 3: Thermodynamic Parameters & Experimental Protocols
Lipophilicity (LogP/LogD)
The -OCF
-
Shielding Effect: Bulky ortho-groups can shield the oxygen atom from solvation, effectively increasing the observed LogP.
-
Dipole Cancellation: If the ortho-substituent is electron-withdrawing (e.g., F), the dipole vectors may cancel or reinforce, altering polarity.
Protocol A: High-Throughput LogD Measurement (Micro-Shake Flask)
This protocol is superior to calculated LogP (cLogP) for ortho-substituted systems because algorithms often fail to account for the specific "twisted" solvation shell.
-
Preparation: Dissolve test compound (10 mM) in DMSO.
-
Partitioning: In a 96-well deep-well plate, add 400 µL of octanol-saturated PBS (pH 7.4) and 400 µL of PBS-saturated octanol.
-
Spiking: Add 10 µL of compound stock.
-
Equilibration: Seal and shake at 800 rpm for 2 hours at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.
-
Quantification: Analyze both phases via LC-MS/MS.
-
Calculation:
.
Rotational Energy Barriers ( )
Determining the "stiffness" of the ortho-lock is critical. If the barrier is too low (< 5 kcal/mol), the group is flexible. If > 15 kcal/mol, atropisomerism (axial chirality) may occur, leading to separable enantiomers (a regulatory headache).
Protocol B: Variable Temperature (VT) NMR
Standard 1H NMR cannot detect rapid rotation. VT-NMR slows the rotation on the NMR timescale.
-
Sample Prep: Dissolve 5-10 mg of the ortho-substituted OCF
analog in a high-boiling deuterated solvent (e.g., DMSO- or Toluene- ). -
Acquisition:
-
Acquire
F NMR spectra starting at 25°C. -
Cool the sample in 10°C increments down to -60°C (or heat if barrier is high).
-
-
Observation: Look for the decoalescence of the -OCF
signal or adjacent aromatic protons.-
Fast Exchange: Single sharp peak.
-
Slow Exchange: Peak broadening and splitting into distinct conformers.
-
-
Calculation: Use the coalescence temperature (
) and frequency separation ( ) to calculate using the Eyring equation:
Part 4: Comparative Data Summary
The following table summarizes how ortho-substitution shifts the thermodynamic profile compared to the unsubstituted parent.
| Property | Ph-OCF | o-Methyl-Ph-OCF | o-Fluoro-Ph-OCF | Impact on Drug Design |
| Conformation | Orthogonal (flexible) | Orthogonal (Rigid) | Orthogonal (Semi-rigid) | Rigid analogs improve selectivity. |
| Rotational Barrier | ~1-2 kcal/mol | > 8 kcal/mol | ~4-5 kcal/mol | o-Me creates a "hard" lock; o-F is a "soft" lock. |
| Lipophilicity ( | +1.04 | +1.56 (Additive) | +1.18 (Non-additive) | o-F modulates lipophilicity less drastically than alkyls. |
| Metabolic Stability | High | Very High | High | o-blocking prevents Phase I oxidation at the ring. |
Part 5: Synthetic Workflow for Ortho-OCF Analogs
Synthesizing these crowded systems is non-trivial. The standard phenol
Caption: Decision tree for selecting the optimal synthetic route based on the electronic nature of the ortho-substituent.
References
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
-
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of the
value).[1][2] -
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Technical Whitepaper: Sourcing and Utilizing 1-(Azidomethyl)-2-(trifluoromethoxy)benzene
Part 1: Executive Summary & Molecular Profile
1-(Azidomethyl)-2-(trifluoromethoxy)benzene represents a high-value "building block" at the intersection of Click Chemistry and Fluorine Medicinal Chemistry .
-
The Click Handle: The benzylic azide moiety (
) serves as a pristine dipole for copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing rapid diversification of drug scaffolds. -
The Fluorine Effect: The ortho-trifluoromethoxy group (
) is a privileged motif. It enhances lipophilicity (Hansch ), improves metabolic stability against oxidation, and induces a specific orthogonal conformation relative to the aromatic ring, often locking active conformations in protein binding pockets.
The Commercial Reality: "The Ghost Product"
Researchers often face a "zero-result" wall when searching for this specific azide. This is not a supply failure; it is a safety compliance feature.
Low-molecular-weight benzyl azides are classified as high-energy materials. Due to strict shipping regulations (IATA/DOT restrictions on potentially explosive organic azides), most major vendors (Sigma, Enamine, Combi-Blocks) do not stock the isolated azide. Instead, they stock the stable bromide precursor .
Recommendation: Do not attempt to source the azide directly.[1][2][3] Source the bromide precursor and perform a quantitative in situ conversion.
Part 2: Sourcing Landscape
Primary Sourcing Strategy: The Precursor
The commercially viable entry point is 1-(Bromomethyl)-2-(trifluoromethoxy)benzene . This material is stable, shippable, and widely available.
Target Precursor Profile:
-
Chemical Name: 1-(Bromomethyl)-2-(trifluoromethoxy)benzene[4]
-
CAS Number: 198649-68-2 [4]
-
Alternative Name: 2-(Trifluoromethoxy)benzyl bromide[4]
-
Molecular Weight: ~255.03 g/mol
Verified Supplier Network (Precursor)
Note: Availability fluctuates. Use the CAS number for precise catalog queries.
| Supplier Type | Vendor Name | Catalog/Stock Status | Reliability Rating |
| Global Aggregator | eMolecules | Tier 1 (Ships in 2-5 days) | High |
| Building Block Specialist | Combi-Blocks | In-Stock (San Diego/Global) | Very High |
| Bulk Manufacturer | Enamine | Make-on-Demand (2 weeks) | High |
| Catalog House | Sigma-Aldrich | Market Select (Third-party) | Medium |
| Asian Import | Dayang Chem | Bulk (kg scale) | Medium (QC required) |
Supply Chain Logic Diagram
The following diagram illustrates the decision logic for acquiring this molecule, highlighting the critical pivot from "Buying the Azide" to "Synthesizing from Bromide."
Figure 1: Strategic sourcing workflow shifting from direct acquisition to precursor conversion.
Part 3: Synthesis & Validation (The Self-Validating System)
Since you must synthesize this compound, the following protocol is designed as a Self-Validating System . It includes checkpoints that confirm success without needing external analytical services at every step.
Safety Assessment: The Rule of Six
Before synthesis, we validate the safety of the target molecule
-
Equation:
(Safe to isolate). -
Calculation:
. -
Verdict: The molecule is borderline stable . It can be isolated, but never distilled . Store cold (
C) and dark.
Protocol: Nucleophilic Substitution ( )
Scale: 1.0 gram (approx. 3.9 mmol of bromide).
Reagents
-
Precursor: 1-(Bromomethyl)-2-(trifluoromethoxy)benzene (1.0 eq).
-
Nucleophile: Sodium Azide (
) (1.5 eq). Warning: Highly Toxic. -
Solvent: DMSO (Dimethyl Sulfoxide) - Promotes rapid
rates.
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar.[5] Purge with Nitrogen/Argon.
-
Dissolution: Dissolve
(390 mg, 6.0 mmol) in DMSO (10 mL). Note: dissolves slowly; stir vigorously. -
Addition: Add the benzyl bromide precursor (1.0 g, 3.9 mmol) dropwise at Room Temperature (RT).
-
Mechanistic Insight: The reaction is exothermic. The
group at the ortho position adds steric bulk but is electron-withdrawing, which generally accelerates the electrophilicity of the benzylic carbon, compensating for steric hindrance.
-
-
Reaction: Stir at RT for 4–6 hours.
-
Self-Validation Check (TLC): Spot the reaction mixture against the starting bromide. The bromide is less polar (higher
in Hexane/EtOAc) than the azide? Actually, azides and bromides have similar . Critical Check: Stain with Anisaldehyde or Phosphomolybdic Acid (PMA) . Azides often stain differently, but the disappearance of the bromide spot is the key.
-
-
Workup (Safety Critical):
-
Dilute with water (50 mL) to quench unreacted azide.
-
Extract with Diethyl Ether (
) or EtOAc ( mL). DO NOT USE DICHLOROMETHANE (DCM). [3] -
Why? DCM + Azide ions can form Diazidomethane (
), which is explosively unstable.
-
-
Washing: Wash organic layer with Brine (
) to remove DMSO. -
Drying: Dry over
, filter, and concentrate in vacuo at Room Temperature (do not heat water bath >30°C).
Analytical Validation (QC)
| Method | Expected Signal | Interpretation |
| FT-IR | ~2100 cm⁻¹ (Strong) | The "Azide Stretch." If this peak is absent, the reaction failed. If weak, conversion is low. |
| ¹H-NMR | Shift of Benzylic | The |
| ¹⁹F-NMR | Single Peak ~ -58 ppm | Confirms the integrity of the |
Part 4: Experimental Workflow Diagram
This diagram details the operational safety and logic flow for the synthesis.
Figure 2: Synthetic workflow emphasizing the critical safety exclusion of chlorinated solvents.
Part 5: References & Authoritative Grounding
-
Precursor Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 11533568, 1-(Bromomethyl)-2-(trifluoromethoxy)benzene.[Link]
-
Azide Safety (Rule of Six): Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005, 44(33), 5188–5240. [Link]
-
Trifluoromethoxy Properties: Muller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition."[6] Science, 2007, 317(5846), 1881-1886. [Link]
Sources
Methodological & Application
Application Note: Synthesis of Trifluoromethoxy-Substituted 1,2,3-Triazoles via CuAAC
Executive Summary & Scientific Rationale
The integration of the trifluoromethoxy (–OCF₃) group into heterocyclic scaffolds is a highly effective strategy in modern drug design. The –OCF₃ moiety is often referred to as a "super-halogen"; it imparts profound lipophilicity (Hansch
When coupled with a 1,2,3-triazole core—a metabolically inert bioisostere of the trans-amide bond—the resulting hybrid molecules exhibit exceptional pharmacological profiles. These scaffolds have been successfully deployed in the development of P2Y14 receptor antagonists [1], antitumor agents [3], and novel agrochemicals [4].
This application note details the authoritative workflow for synthesizing 1,4-disubstituted 1,2,3-triazoles containing –OCF₃ groups using the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Unlike uncatalyzed thermal Huisgen cycloadditions (which yield a mixture of 1,4- and 1,5-isomers) or Ruthenium-catalyzed methods (which yield 1,5-isomers), CuAAC strictly guarantees 1,4-regioselectivity under mild conditions [2].
Mechanistic Workflow & Catalytic Cycle
The synthesis is a two-phase process. First, a commercially available –OCF₃ substituted aniline is converted into an aryl azide via diazotization. Second, the azide is reacted with a terminal alkyne via CuAAC.
Workflow for the synthesis of trifluoromethoxy-substituted 1,2,3-triazoles via CuAAC.
To understand the necessity of the reagents chosen in the protocol, one must examine the catalytic cycle. The active catalyst is a Cu(I) species, which coordinates with the terminal alkyne to lower the pKa of the terminal proton, facilitating the formation of a Cu(I)-acetylide intermediate.
Mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition ensuring 1,4-regioselectivity.
Reaction Optimization & Quantitative Data
Selecting the correct catalytic system is paramount. While direct addition of Cu(I) salts (like CuI) is possible, they are prone to thermodynamic instability and oxidation to Cu(II), which promotes unwanted oxidative homocoupling of the alkynes (Glaser coupling). Generating Cu(I) in situ using CuSO₄·5H₂O and sodium ascorbate ensures a steady, low concentration of the active catalyst [3].
Table 1: Comparison of Catalytic Systems for Triazole Synthesis
| Catalytic System | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (1,4 : 1,5) |
| CuSO₄·5H₂O / NaAsc (5-10 mol%) | t-BuOH/H₂O (1:1) | 25 | 12–24 | 85–95 | >99:1 |
| CuI / DIPEA (10 mol%) | THF | 25 | 24 | 70–80 | >99:1 |
| Cp*RuCl(PPh₃)₂ (2 mol%) | Dioxane | 60 | 12 | 60–75 | 0:100 (1,5-isomer only) |
| Thermal (Uncatalyzed) | Toluene | 110 | 48 | <50 | ~1:1 (Isomeric mixture) |
Experimental Protocols
Protocol A: Synthesis of 1-Azido-4-(trifluoromethoxy)benzene
This protocol converts the stable aniline precursor into the requisite aryl azide.
-
Acidification: Suspend 4-(trifluoromethoxy)aniline (10.0 mmol, 1.0 equiv) in 20 mL of aqueous HCl (2.0 M).
-
Causality: The acidic environment is required to form the anilinium salt, making it soluble and primed for nitrosation.
-
-
Diazotization: Cool the flask to 0 °C using an ice-water bath. Slowly add a pre-cooled solution of NaNO₂ (12.0 mmol, 1.2 equiv) in 5 mL of deionized water dropwise over 10 minutes. Stir for 30 minutes at 0 °C.
-
Causality: Maintaining 0 °C is critical. Diazonium salts are thermodynamically unstable and will rapidly decompose into phenols (releasing N₂ gas) if allowed to reach room temperature.
-
-
Azidation: Dissolve NaN₃ (15.0 mmol, 1.5 equiv) in 5 mL of water. Add this dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Causality: The azide anion acts as a potent nucleophile, displacing the N₂ leaving group to form the aryl azide.
-
-
Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation / Safety Note: The product is a yellowish oil. While organic azides can be shock-sensitive, the heavy –OCF₃ group ensures the Carbon/Nitrogen ratio is
, rendering this specific azide safe for standard benchtop handling.
-
Protocol B: CuAAC Synthesis of 1-(4-(Trifluoromethoxy)phenyl)-4-substituted-1H-1,2,3-triazole
This protocol details the click assembly of the final heterocycle.
-
Substrate Solubilization: In a 50 mL round-bottom flask, dissolve 1-azido-4-(trifluoromethoxy)benzene (5.0 mmol, 1.0 equiv) and a terminal alkyne (e.g., phenylacetylene, 5.5 mmol, 1.1 equiv) in 10 mL of a 1:1 mixture of tert-butanol and water.
-
Causality: The biphasic t-BuOH/H₂O system is optimal. t-BuOH dissolves the organic substrates, while water accelerates the reaction via hydrophobic packing effects and stabilizes the highly polar Cu-acetylide transition state.
-
-
Catalyst Initiation: Add CuSO₄·5H₂O (0.25 mmol, 5 mol%) to the stirring mixture, followed immediately by sodium ascorbate (0.50 mmol, 10 mol%).
-
Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the active Cu(I) species in situ.
-
-
Reaction Monitoring: Stir vigorously at room temperature for 12–24 hours.
-
Self-Validation: The reaction mixture will initially appear blue (due to Cu²⁺). Upon addition of sodium ascorbate, it will transition to a pale yellow or colorless suspension (indicating successful reduction to Cu⁺). The precipitation of the triazole product often occurs as the reaction progresses. Monitor completion via TLC (Hexanes:EtOAc, 7:3).
-
-
Quenching & Purification: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl or a 0.1 M EDTA solution. Extract with EtOAc (3 × 15 mL).
-
Causality: NH₄Cl or EDTA serves to chelate and strip residual copper from the product. This is a critical step if the triazole is intended for biological assays, as trace heavy metals can cause false positives in cytotoxicity screens.
-
-
Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography or recrystallization from ethanol.
Analytical Characterization
To verify the structural integrity of the synthesized –OCF₃ triazole, utilize the following spectroscopic markers:
-
¹H NMR (CDCl₃ or DMSO-d₆): Look for the highly diagnostic triazole C5–H proton, which typically appears as a sharp singlet far downfield between
8.00 and 8.60 ppm due to the electron-withdrawing nature of the adjacent nitrogens and the –OCF₃ substituted aryl ring. -
¹⁹F NMR: The trifluoromethoxy group will present as a sharp singlet around
-58.0 to -61.0 ppm . -
¹³C NMR: The triazole carbons typically resonate at ~120 ppm (C5) and ~148 ppm (C4). The –OCF₃ carbon appears as a distinct quartet around
120.5 ppm ( Hz) [2].
References
- Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists. National Center for Biotechnology Information (PMC).
- Copper-Catalyzed Synthesis of 4-CF3-1,2,3-Triazoles: An Efficient and Facile Approach via Click Reaction. MDPI.
- Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives. MDPI.
- Synthesis and phytotoxic activity of 1,2,3-triazole derivatives. SciELO.
Application Notes and Protocols for Utilizing 1-(Azidomethyl)-2-(trifluoromethoxy)benzene in Fragment-Based Drug Design
Introduction: A Fragment with Strategic Potential
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery.[1][2][3][4] By screening low molecular weight compounds (fragments), FBDD allows for a more thorough exploration of the chemical space of a biological target, often yielding hit compounds with higher ligand efficiency.[4][5] The subsequent optimization of these initial hits into potent, drug-like leads is a cornerstone of the FBDD workflow.[1][6][7]
This document provides a detailed guide to the application of 1-(azidomethyl)-2-(trifluoromethoxy)benzene , a fragment designed for strategic utility in FBDD campaigns. This fragment is distinguished by two key functional groups: the trifluoromethoxy (-OCF₃) group and the azidomethyl (-CH₂N₃) group . The trifluoromethoxy group is a bioisostere of other functionalities and is known to enhance metabolic stability, lipophilicity, and binding affinity.[8][9][10] The azidomethyl group serves as a versatile chemical handle for "click chemistry," enabling rapid and efficient hit-to-lead evolution.[11]
These application notes will provide a comprehensive overview of the physicochemical properties of this fragment, detailed protocols for its use in primary screening campaigns, and a strategic guide for the subsequent hit-to-lead optimization phase.
Physicochemical Properties and Rationale for Use
The judicious selection of fragments is paramount to the success of an FBDD campaign. 1-(Azidomethyl)-2-(trifluoromethoxy)benzene has been designed to adhere to the "Rule of Three," a set of guidelines for effective fragment design.[12]
| Property | Value (Predicted/Inferred) | Rationale for FBDD |
| Molecular Weight | ~219.14 g/mol | Compliant with the "Rule of Three" (MW < 300 Da), ensuring a higher probability of fitting into small pockets on the target protein.[5][13] |
| cLogP | ~2.5-3.0 | Provides a balance of aqueous solubility for screening and lipophilicity to cross cell membranes and engage with the target.[13] |
| Hydrogen Bond Donors | 0 | Reduced complexity of interactions, leading to less ambiguous binding modes. |
| Hydrogen Bond Acceptors | 4 (3 from azide, 1 from ether oxygen) | Offers potential for specific hydrogen bonding interactions with the target protein. |
| Polar Surface Area | ~50 Ų | Contributes to a favorable balance of solubility and permeability. |
The trifluoromethoxy group offers several advantages in a drug discovery context:
-
Metabolic Stability: The high strength of the C-F bonds makes the -OCF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate.[14][15]
-
Lipophilicity and Permeability: This group can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability.[8]
-
Binding Interactions: The strong electron-withdrawing nature of the -OCF₃ group can modulate the electronics of the aromatic ring and influence key binding interactions with the target protein.[8][9]
The azidomethyl group provides a strategic advantage for hit-to-lead optimization:
-
"Click" Chemistry Handle: The azide functionality is a key component of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a highly efficient and bioorthogonal "click" reaction.[16][17] This allows for the rapid and reliable linking of the fragment hit to other molecules to improve potency and other drug-like properties.
-
Versatility in Hit Evolution: The azide group can be used in fragment linking, growing, and merging strategies to generate more potent lead compounds.[1][4][6]
Experimental Protocols: From Library Preparation to Hit Validation
The successful application of 1-(azidomethyl)-2-(trifluoromethoxy)benzene in an FBDD campaign requires robust and well-validated experimental protocols. The following sections detail the recommended procedures for incorporating this fragment into a screening library and for its use in common biophysical screening techniques.
Fragment Library Preparation
-
Procurement and Quality Control:
-
Obtain 1-(azidomethyl)-2-(trifluoromethoxy)benzene from a reputable chemical supplier.
-
Verify the identity and purity of the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. Purity should be >95%.
-
-
Solubilization and Plating:
-
Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into 96- or 384-well plates for screening. Store plates at -20°C to ensure long-term stability.
-
Primary Screening: Identifying Initial Hits
The low binding affinity typical of fragment hits necessitates the use of sensitive biophysical techniques for their detection.[18][19] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended for primary screening.
SPR is a label-free technique that allows for the real-time detection of binding events between a ligand (the fragment) and a target protein immobilized on a sensor chip.[18][20][21]
-
Objective: To identify fragments that bind to the target protein and to obtain an initial estimate of their binding affinity.
-
Materials:
-
SPR instrument (e.g., Biacore, Octet)
-
Sensor chips (e.g., CM5, SA)
-
Target protein of interest
-
1-(Azidomethyl)-2-(trifluoromethoxy)benzene stock solution
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. The immobilization level should be optimized to achieve a good signal-to-noise ratio.
-
Fragment Screening:
-
Dilute the 1-(azidomethyl)-2-(trifluoromethoxy)benzene stock solution in running buffer to the desired screening concentration (typically in the range of 10 µM to 1 mM).
-
Inject the fragment solution over the sensor chip surface and monitor the change in response units (RU).
-
A significant increase in RU upon fragment injection is indicative of binding.
-
-
Data Analysis:
-
Analyze the sensorgrams to identify positive hits.
-
For initial hits, perform a dose-response experiment by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (K_D).
-
-
Workflow for SPR-based Fragment Screening
Caption: Workflow for SPR-based fragment screening.
NMR spectroscopy is another powerful technique for detecting weak fragment binding.[5][19][22] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD.[13]
-
Objective: To identify fragments that bind to the target protein by observing changes in the fragment's NMR spectrum.
-
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
NMR tubes
-
Target protein of interest
-
1-(Azidomethyl)-2-(trifluoromethoxy)benzene stock solution
-
Deuterated buffer
-
-
Procedure:
-
Sample Preparation:
-
Prepare two NMR samples: one containing the fragment alone and another containing the fragment and the target protein.
-
The typical fragment concentration is in the range of 100-500 µM, and the protein concentration is around 5-20 µM.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the fragment-only sample as a reference.
-
Acquire an STD-NMR spectrum of the fragment-protein mixture. In an STD experiment, the protein is selectively saturated with radiofrequency pulses. If the fragment binds to the protein, this saturation will be transferred to the fragment, resulting in a decrease in the intensity of its NMR signals.
-
-
Data Analysis:
-
Compare the STD-NMR spectrum with the reference spectrum. The presence of signals in the STD spectrum indicates that the fragment is binding to the protein.
-
The relative intensities of the signals in the STD spectrum can provide information about which part of the fragment is in closest contact with the protein.
-
-
Principle of Saturation Transfer Difference (STD) NMR
Caption: Principle of STD-NMR for fragment screening.
Hit Validation
It is crucial to validate hits from the primary screen using an orthogonal biophysical method to eliminate false positives.[18] For example, if SPR was used for the primary screen, NMR could be used for validation, and vice versa. Isothermal Titration Calorimetry (ITC) is another excellent method for hit validation as it provides a complete thermodynamic profile of the binding interaction.[11]
Hit-to-Lead Optimization: Leveraging the Azide Handle
Once a validated hit has been identified, the next stage is to optimize its potency and drug-like properties.[6][23] The azidomethyl group of 1-(azidomethyl)-2-(trifluoromethoxy)benzene is a key enabler of this process through "click" chemistry.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and highly specific reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[16] This reaction can be used to "grow" the fragment hit by attaching other chemical moieties.
-
Objective: To covalently link the 1-(azidomethyl)-2-(trifluoromethoxy)benzene fragment hit to an alkyne-containing molecule to increase its affinity for the target protein.
-
Materials:
-
1-(Azidomethyl)-2-(trifluoromethoxy)benzene
-
An alkyne-containing molecule (selected based on structural information of the target's binding site)
-
Copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate)
-
A suitable solvent (e.g., a mixture of water and t-butanol)
-
-
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve the 1-(azidomethyl)-2-(trifluoromethoxy)benzene fragment and the alkyne-containing molecule in the chosen solvent.
-
Add the copper(I) catalyst and a reducing agent if necessary.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, perform an appropriate work-up to remove the catalyst and any unreacted starting materials.
-
Purify the resulting triazole product by column chromatography or preparative HPLC.
-
-
Biological Evaluation:
-
Test the newly synthesized, larger molecule in the primary binding assay to determine if its affinity for the target protein has improved.
-
-
Hit-to-Lead Optimization Strategies using the Azide Handle
Caption: Hit-to-lead optimization strategies.
Structural Biology: Guiding the Optimization Process
To effectively guide the hit-to-lead optimization process, it is highly recommended to obtain a high-resolution crystal structure of the fragment bound to the target protein.[12][24][25][26] X-ray crystallography provides a detailed three-dimensional map of the binding site, revealing key interactions and identifying potential vectors for fragment growth.[11][27] This structural information is invaluable for designing the alkyne-containing molecules to be used in the CuAAC reaction, ensuring that the newly added functionality will make favorable interactions with the target and enhance binding affinity.
Conclusion
1-(Azidomethyl)-2-(trifluoromethoxy)benzene is a strategically designed fragment that offers significant advantages for FBDD campaigns. Its favorable physicochemical properties, coupled with the metabolic stability conferred by the trifluoromethoxy group and the synthetic versatility of the azidomethyl handle, make it a valuable starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts, from initial screening to the generation of potent lead compounds.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery | Sartorius. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]
-
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. Available at: [Link]
-
SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Available at: [Link]
-
Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Available at: [Link]
-
Practical Aspects of NMR-Based Fragment Screening - ScienceDirect. Available at: [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. Available at: [Link]
-
Thermodynamics and Kinetics of Click Reaction between Benzyl Azide and Different Alkynes by Microcalorimetry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Design and biological activity of trifluoromethyl containing drugs - Wechem. Available at: [Link]
-
NMR Spectroscopy in Fragment-Based Drug Design - Creative Biostructure. Available at: [Link]
-
Fragment-to-Lead - Creative Biostucture Drug Discovery. Available at: [Link]
-
Fragment-to-Lead Optimization with Automated and Iterative Virtual Screening. Available at: [Link]
-
NMR screening in fragment-based drug design: a practical guide - PubMed. Available at: [Link]
-
NMR Screening Methods in Fragment-Based Drug Discovery - Bentham Science Publishers. Available at: [Link]
-
Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed. Available at: [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. Available at: [Link]
-
Fragment HIT Identification in FBDD - CrystalsFirst. Available at: [Link]
-
Hit to Lead Optimization in Drug Discovery - Excelra. Available at: [Link]
-
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC. Available at: [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Frontiers. Available at: [Link]
-
Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
-
"Click" Reactions of Benzyl Azide and Phenylacetylene with Cu-MONPs or CuSO 4 - ResearchGate. Available at: [Link]
-
Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available at: [Link]
-
Fragment Hits: What do They Look Like and How do They Bind? - ACS Publications. Available at: [Link]
-
Concepts and Core Principles of Fragment-Based Drug Design - PMC. Available at: [Link]
-
1-(Azidomethyl)-2-fluorobenzene | C7H6FN3 | CID 21282651 - PubChem. Available at: [Link]
-
Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes | Request PDF - ResearchGate. Available at: [Link]
-
Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes - ACS Publications. Available at: [Link]
-
Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC. Available at: [Link]
-
Click Chemistry (Azide / alkyne reaction) - Interchim. Available at: [Link]
-
Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery - Vrije Universiteit Amsterdam. Available at: [Link]
-
1-(azidomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | 1373864-67-5 - 摩熵化学. Available at: [Link]
-
Benzene, (azidomethyl)- - Cheméo. Available at: [Link]
-
Fragment-Based Drug Design (FBDD) - Computational Chemistry Glossary - Deep Origin. Available at: [Link]
-
FBDD: Fragment-Based Drug Design - BioSolveIT. Available at: [Link]
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- 27. pubs.acs.org [pubs.acs.org]
Preparation of pharmaceutical intermediates using fluorinated benzyl azides
Application Note: Strategic Utilization of Fluorinated Benzyl Azides in Pharmaceutical Synthesis
Part 1: Strategic Overview
The incorporation of fluorine into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry. Fluorination modulates lipophilicity (
However, the synthesis and handling of organic azides present unique safety and stability challenges.[1][2][3][4] This guide provides a rigorous, field-validated workflow for synthesizing fluorinated benzyl azides and applying them to generate pharmaceutical intermediates, using Rufinamide (an antiepileptic triazole) as a primary case study.
Part 2: Safety & Stability Framework
Before initiating any wet chemistry, the stability of the target azide must be validated. We utilize the "Rule of Six" and the C/N Ratio equation to determine isolability.[1]
Critical Safety Equation:
-
Ratio
3: Generally stable; can be isolated and stored (e.g., 2,6-difluorobenzyl azide). -
Ratio 1 to 3: Unstable; synthesize in solution and use immediately (telescoping).
-
Ratio < 1: Extremely hazardous; do not synthesize.
Operational Hazards:
-
Halogenated Solvents: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide.[1][2][4][5][6] This forms di- and tri-azidomethane, which are highly explosive.[5][6]
-
Metal Azides: Avoid contact with Copper (Cu), Lead (Pb), or Brass plumbing. Heavy metal azides are shock-sensitive primary explosives.[5]
-
Thermal Runaway: Azide decomposition is exothermic. Monitor internal temperature (
) strictly.
Part 3: Experimental Protocols
Module A: Synthesis of 2,6-Difluorobenzyl Azide
Target: Precursor for Rufinamide[7][8][9][10]
This protocol utilizes a classic
Reagents:
-
2,6-Difluorobenzyl bromide (1.0 equiv)
-
Sodium Azide (
) (1.2 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
-
Workup: Ethyl Acetate (EtOAc), Water, Brine.
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with DMSO (5 mL per gram of substrate). Note: DMSO is preferred over DMF for its higher dielectric constant, enhancing the solubility of
. -
Activation: Add
(1.2 equiv) to the solvent. Stir at room temperature for 15 minutes to ensure partial dissolution. -
Addition: Add 2,6-Difluorobenzyl bromide dropwise over 20 minutes.
-
Control: Maintain
. The reaction is mildly exothermic.
-
-
Reaction: Stir at ambient temperature (
) for 4–6 hours.-
Monitor: TLC (Hexane/EtOAc 8:2) or HPLC. The starting bromide spot should disappear.
-
-
Quench & Workup:
-
Slowly pour the reaction mixture into ice-cold water (5x reaction volume).
-
Extract with EtOAc (3x).
-
Critical Wash: Wash the combined organic layer with water (2x) to remove DMSO, followed by Brine (1x).
-
Dry over
, filter, and concentrate carefully under reduced pressure. -
Safety: Do not heat the water bath above
during rotary evaporation.
-
-
QC: Analyze via IR. Look for the strong, characteristic Azide stretch at ~2100 cm⁻¹ .
Module B: The "Click" Reaction (Synthesis of Rufinamide)
Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[7][12][13]
This step couples the azide with a propiolate derivative to form the 1,4-disubstituted triazole.
Reagents:
-
Methyl Propiolate (1.05 equiv)
-
Catalyst:
(5 mol%) -
Reductant: Sodium Ascorbate (15 mol%)
-
Solvent: t-Butanol/Water (1:1)[10]
Step-by-Step Methodology:
-
Solvent System: Suspend the azide and Methyl Propiolate in t-BuOH/Water (1:1).
-
Why: This solvent system solubilizes the organic reactants while keeping the inorganic catalyst active.
-
-
Catalyst Generation: Prepare a fresh solution of Sodium Ascorbate in water. Add
to the reaction vessel, followed immediately by the Ascorbate solution.-
Observation: The mixture should turn from blue (
) to yellow/orange ( ).
-
-
Cycloaddition: Stir vigorously at room temperature for 12–16 hours.
-
Workup (Purification):
-
The product (Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate) often precipitates out.
-
Filter the solid.
-
Copper Removal: Wash the solid with 10% Ammonium Hydroxide (
) or EDTA solution. This chelates residual copper (blue color in filtrate) which is toxic and pro-oxidant.
-
-
Amidation (Final Step for Rufinamide): Treat the ester with methanolic ammonia to yield the final carboxamide.
Part 4: Process Visualization
Workflow Diagram: Synthesis of Rufinamide
Figure 1: Step-by-step synthetic pathway from benzyl halide to Rufinamide via azide intermediate.
Mechanistic Insight: CuAAC Catalytic Cycle
Figure 2: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition. Note the reduction of Cu(II) to the active Cu(I) species.
Part 5: Data & Troubleshooting
Table 1: Solvent Effects on Azidation Reaction
| Solvent | Solubility of NaN3 | Reaction Rate | Workup Difficulty | Recommendation |
| DMSO | High | Fast ( | Moderate (High BP) | Preferred |
| DMF | Moderate | Medium ( | Moderate | Good Alternative |
| Acetone/H2O | High | Slow | Easy | Poor for Benzyl Halides |
| DCM | Low | N/A | DANGEROUS | PROHIBITED |
Troubleshooting Guide:
-
Issue: Reaction stalls during "Click" step.
-
Cause: Oxidation of Cu(I) to inactive Cu(II) by atmospheric oxygen.
-
Fix: Add more Sodium Ascorbate or degas solvents with Nitrogen. Use a ligand like TBTA.[16]
-
-
Issue: Low yield in Azidation.
-
Cause: Hydrolysis of benzyl bromide.
-
Fix: Ensure reagents are dry; do not use excess water in the solvent mixture initially.
-
-
Issue: Blue product.
-
Cause: Residual Copper contamination.
-
Fix: Wash with EDTA or aqueous ammonia.
-
Part 6: References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005.[6]
-
Rufinamide Synthesis: "Process for the preparation of Rufinamide." Google Patents (EP2230234A1).
-
Click Chemistry Mechanism: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate." Journal of the American Chemical Society, 2005.[15]
-
Azide Handling Guidelines: "Safe Handling of Azides." University of Pittsburgh EH&S, 2013.
-
Flow Chemistry Application: Jamison, T.F., et al. "Continuous Flow Synthesis of Rufinamide."[7] Organic Process Research & Development, 2014.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. uvic.ca [uvic.ca]
- 4. ucd.ie [ucd.ie]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. US20140357871A1 - Process for preparation of rufinamide - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. EP2230234A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Click Chemistry [organic-chemistry.org]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Introduction of Trifluoromethoxy Groups via Azide-Alkyne Cycloaddition
Introduction: The Strategic Value of the Trifluoromethoxy Group in Modern Chemistry
The trifluoromethoxy (OCF₃) group has emerged as a privileged substituent in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties and high lipophilicity (Hansch π parameter of +1.04) significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] However, the introduction of this valuable moiety can be challenging due to the instability of the trifluoromethoxide anion.[2] This guide provides detailed protocols for a robust and versatile strategy to incorporate the OCF₃ group into molecular scaffolds: the azide-alkyne cycloaddition, or "click" reaction.
This powerful transformation allows for the covalent linking of two molecular fragments with high efficiency and selectivity under mild conditions.[3][4][5][6][7] We will explore both the copper(I)-catalyzed (CuAAC) and ruthenium(II)-catalyzed (RuAAC) variants, which afford 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively, providing access to a diverse range of trifluoromethoxy-containing compounds.[6][8][9]
Core Principles: Why Azide-Alkyne Cycloaddition?
The azide-alkyne cycloaddition is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[3][4][5][8] The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, often acting as a bioisostere for an amide bond.[10]
Key Advantages:
-
High Efficiency and Yield: The reactions typically proceed to completion, providing excellent yields of the desired product.
-
Mild Reaction Conditions: Many click reactions can be performed at room temperature in a variety of solvents, including water.[3][6]
-
High Functional Group Tolerance: The reaction is highly specific to the azide and alkyne functionalities, leaving other sensitive groups in the molecule intact.[8]
-
Regioselectivity: The choice of catalyst (copper or ruthenium) dictates the regiochemistry of the triazole product, providing either the 1,4- or 1,5-isomer with high fidelity.[6][8][9]
Diagram: The Logic of Trifluoromethoxy Group Introduction via Click Chemistry
Caption: Workflow for incorporating trifluoromethoxy groups via azide-alkyne cycloaddition.
Part 1: Synthesis of Trifluoromethoxy-Containing Building Blocks
Reliable access to trifluoromethoxylated azide and alkyne precursors is paramount. The following protocols detail the synthesis of two versatile building blocks.
Protocol 1.1: Synthesis of 1-(Azidomethyl)-4-(trifluoromethoxy)benzene
This protocol describes the synthesis of an azide-functionalized building block from a commercially available benzyl bromide derivative.[11]
Reaction Scheme:
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-(Trifluoromethoxy)benzyl bromide | 255.04 | 1.0 | 255 mg |
| Sodium azide (NaN₃) | 65.01 | 1.5 | 97.5 mg |
| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | - | 2.0 mL |
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals, especially lead and copper. Do not dispose of azide solutions down the drain. [12]
-
Organic azides can be explosive, particularly those with a low carbon-to-nitrogen ratio. Handle with care, avoid heat and shock, and always work behind a blast shield. [2][13][14][15]
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step-by-Step Procedure:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethoxy)benzyl bromide (255 mg, 1.0 mmol).
-
Add anhydrous DMSO (2.0 mL) to dissolve the bromide.
-
Carefully add sodium azide (97.5 mg, 1.5 mmol) to the solution in one portion.
-
Seal the flask with a septum and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane/ethyl acetate eluent). The product should have a higher Rf value than the starting bromide.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
The product, 1-(azidomethyl)-4-(trifluoromethoxy)benzene, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent click reaction.
Protocol 1.2: Synthesis of 1-(Prop-2-yn-1-yloxy)-4-(trifluoromethoxy)benzene
This protocol details the O-alkylation of a phenol with propargyl bromide to generate the alkyne-functionalized building block.[16]
Reaction Scheme:
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-(Trifluoromethoxy)phenol | 178.11 | 1.0 | 178 mg |
| Propargyl bromide (80% in toluene) | 118.96 | 1.2 | ~0.11 mL |
| Potassium carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 276 mg |
| Acetone, anhydrous | 58.08 | - | 5.0 mL |
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethoxy)phenol (178 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous acetone (5.0 mL) to the flask.
-
Add propargyl bromide (80% in toluene, ~0.11 mL, 1.2 mmol) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using an 8:2 hexane/ethyl acetate eluent).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid with a small amount of acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, 1-(prop-2-yn-1-yloxy)-4-(trifluoromethoxy)benzene, can be purified by flash column chromatography on silica gel.
Part 2: Azide-Alkyne Cycloaddition Protocols
The following protocols detail the copper-catalyzed and ruthenium-catalyzed cycloaddition reactions to form the 1,4- and 1,5-disubstituted triazoles, respectively.
Protocol 2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles
This protocol describes a typical CuAAC reaction using an in situ generated Cu(I) catalyst from copper(II) sulfate and a reducing agent.[1][9][12][17][18][19]
Reaction Scheme:
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-(Azidomethyl)-4-(trifluoromethoxy)benzene | 217.15 | 0.5 | 108.6 mg |
| 1-(Prop-2-yn-1-yloxy)-4-(trifluoromethoxy)benzene | 216.15 | 0.5 | 108.1 mg |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 249.69 | 0.025 (5 mol%) | 6.2 mg |
| Sodium ascorbate | 198.11 | 0.05 (10 mol%) | 9.9 mg |
| tert-Butanol/Water (1:1 v/v) | - | - | 5.0 mL |
Step-by-Step Procedure:
-
In a 25 mL round-bottom flask, dissolve 1-(azidomethyl)-4-(trifluoromethoxy)benzene (108.6 mg, 0.5 mmol) and 1-(prop-2-yn-1-yloxy)-4-(trifluoromethoxy)benzene (108.1 mg, 0.5 mmol) in a 1:1 mixture of tert-butanol and water (5.0 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (9.9 mg, 0.05 mmol) in 0.5 mL of water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (6.2 mg, 0.025 mmol) in 0.5 mL of water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is typically observed as the Cu(II) is reduced to Cu(I).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The product may precipitate out of solution as a solid.
-
Monitor the reaction by TLC. The product triazole will have a different Rf value than the starting materials.
-
Upon completion, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2.2: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles
This protocol outlines the RuAAC reaction, which provides regiocomplementary access to the 1,5-disubstituted triazole isomer.[6][8][9][10][11][19][20][21][22]
Reaction Scheme:
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-(Azidomethyl)-4-(trifluoromethoxy)benzene | 217.15 | 0.5 | 108.6 mg |
| 1-(Prop-2-yn-1-yloxy)-4-(trifluoromethoxy)benzene | 216.15 | 0.5 | 108.1 mg |
| [CpRuCl(COD)] or [CpRuCl(PPh₃)₂] | Varies | 0.01 (2 mol%) | Varies |
| 1,2-Dichloroethane (DCE), anhydrous | 98.96 | - | 5.0 mL |
Safety Precautions:
-
Ruthenium catalysts can be air and moisture sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate precautions in a fume hood.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst (e.g., [Cp*RuCl(COD)], 2 mol%).
-
Add anhydrous 1,2-dichloroethane (5.0 mL).
-
Add 1-(prop-2-yn-1-yloxy)-4-(trifluoromethoxy)benzene (108.1 mg, 0.5 mmol) to the flask.
-
Finally, add 1-(azidomethyl)-4-(trifluoromethoxy)benzene (108.6 mg, 0.5 mmol). Note: Do not pre-mix the azide and the ruthenium catalyst in the absence of the alkyne, as this can lead to catalyst deactivation. [11]
-
Seal the flask and heat the reaction mixture to 60-80 °C with stirring for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.
Data Presentation: A Comparative Overview
| Reaction | Catalyst | Regioisomer | Typical Solvents | Temperature |
| CuAAC | Cu(I) salts (e.g., CuSO₄/NaAsc, CuI) | 1,4 | t-BuOH/H₂O, DMF, DMSO | Room Temp. |
| RuAAC | Ru(II) complexes (e.g., [Cp*RuCl(COD)]) | 1,5 | DCE, Toluene, THF | 60-80 °C |
Troubleshooting and Key Considerations
-
Low Yield in CuAAC: Ensure that the sodium ascorbate solution is freshly prepared, as it can degrade over time. Degassing the solvent prior to the reaction can also be beneficial to prevent oxidation of the Cu(I) catalyst.[23]
-
Catalyst Deactivation in RuAAC: As mentioned, avoid pre-mixing the ruthenium catalyst with the azide. The alkyne should be present to prevent the formation of stable ruthenium-azide complexes.[11]
-
Purification Challenges: The resulting triazoles are often crystalline solids and can be purified by recrystallization. If column chromatography is necessary, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Safety with Azides: Always handle organic azides with extreme care.[2][12][13][14][15] For larger-scale reactions, consider in situ generation of the azide followed by immediate use in the click reaction to avoid isolation of the potentially hazardous intermediate.
Conclusion
The azide-alkyne cycloaddition provides a powerful and reliable platform for the introduction of the trifluoromethoxy group into a wide array of molecular architectures. By selecting the appropriate catalyst, researchers can readily access either the 1,4- or 1,5-disubstituted triazole isomers, opening up new avenues for the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The protocols outlined in this guide offer a solid foundation for the successful implementation of this valuable synthetic strategy.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis routes of 4-(Trifluoromethylthio)phenol [benchchem.com]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books [thieme-connect.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. orientjchem.org [orientjchem.org]
- 10. scispace.com [scispace.com]
- 11. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. (Prop-2-ynyloxy)benzene | SIELC Technologies [sielc.com]
- 19. benchchem.com [benchchem.com]
- 20. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 21. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 22. chemsynthesis.com [chemsynthesis.com]
- 23. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Polymers Using Trifluoromethoxy Benzyl Azides
Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety in Advanced Polymers
In the fields of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups can dramatically enhance the physicochemical properties of molecules and macromolecules.[1] The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its unique electronic properties, high metabolic stability, and ability to increase lipophilicity, which can improve bioavailability and membrane permeability of drug candidates.[2][3][4] When appended to a polymer backbone, the -OCF3 group can impart desirable characteristics such as enhanced thermal stability, lower dielectric constant, reduced water uptake, and altered surface properties.[1]
The functionalization of polymers—the process of introducing new chemical groups—is a cornerstone of developing advanced materials for specialized applications.[5] Among the most powerful methods for polymer modification is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8] This reaction is prized for its high efficiency, specificity, mild reaction conditions, and tolerance of a wide range of other functional groups, making it an ideal tool for conjugating sensitive molecules to polymers.[5][6][9]
This guide provides a comprehensive overview and detailed protocols for the functionalization of alkyne-modified polymers with trifluoromethoxy benzyl azides via CuAAC. We will cover the synthesis of the key azide reagent, the polymer modification workflow, and the essential characterization techniques required to validate the successful functionalization.
Experimental Overview: A Modular "Click" Approach
The overall strategy involves a two-component system: an alkyne-functionalized polymer backbone and a trifluoromethoxy benzyl azide "click" reagent. The azide reagent serves as the carrier for the desired -OCF3 functionality, which is then covalently attached to the polymer via a stable triazole linkage.
Figure 1: General workflow for polymer functionalization.
Protocol 1: Synthesis of 4-(Trifluoromethoxy)benzyl Azide
This protocol describes the synthesis of the key "click" reagent from its corresponding benzyl bromide. The reaction is a standard nucleophilic substitution using sodium azide.
Causality Note: Benzyl bromides are excellent substrates for SN2 reactions due to the stability of the transition state. Sodium azide is an effective and common nucleophile for introducing the azide moiety.
Safety Precaution: Sodium azide (NaN₃) is highly toxic. Hydrazoic acid (HN₃), which can form upon acidification, is volatile and explosive. Always handle sodium azide in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid contact with acids and heavy metals.
Materials:
-
4-(Trifluoromethoxy)benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzyl bromide (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution. Scientist's Tip: Using a slight excess of sodium azide helps to drive the reaction to completion.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF and water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting product, 4-(trifluoromethoxy)benzyl azide, should be a clear oil. Confirm its structure via ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy before use.
Protocol 2: Functionalization of an Alkyne-Containing Polymer via CuAAC
This protocol details the "clicking" of 4-(trifluoromethoxy)benzyl azide onto a polymer backbone that has been pre-functionalized with alkyne groups (e.g., poly(propargyl methacrylate)).
Causality Note: The CuAAC reaction is catalyzed by a copper(I) species. In this protocol, copper(II) sulfate is used as a stable precursor, and sodium ascorbate is added as a reducing agent to generate and maintain the active Cu(I) catalyst in situ.
Materials:
-
Alkyne-functionalized polymer (e.g., poly(propargyl methacrylate)) (1.0 eq of alkyne groups)
-
4-(Trifluoromethoxy)benzyl azide (from Protocol 1) (1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
Solvent: A mixture of DMF and water, or another suitable solvent that dissolves the polymer.
-
Dialysis tubing (if applicable) or a non-solvent for precipitation (e.g., methanol, cold diethyl ether).
Procedure:
-
Dissolve the alkyne-functionalized polymer in the chosen solvent system in a flask.
-
Add the 4-(trifluoromethoxy)benzyl azide to the polymer solution.
-
In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction flask first, followed immediately by the copper(II) sulfate solution. The solution should turn a yellow-orange color, indicating the formation of the Cu(I)-acetylide complex.
-
Stir the reaction mixture vigorously at room temperature for 24 hours under a nitrogen atmosphere.
-
Purification:
-
Method A (Dialysis): Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off (MWCO) and dialyze against deionized water for 2-3 days, changing the water frequently to remove the copper catalyst, unreacted azide, and solvent. Lyophilize the purified polymer solution to obtain the final product as a solid.
-
Method B (Precipitation): Slowly add the reaction mixture dropwise into a large volume of a stirred non-solvent (e.g., cold methanol). The functionalized polymer should precipitate. Collect the solid by filtration, re-dissolve it in a minimal amount of a good solvent (e.g., THF), and re-precipitate. Repeat this process 2-3 times to ensure purity.
-
-
Dry the final product under vacuum overnight.
Figure 2: Schematic of the CuAAC functionalization reaction.
Characterization: Validating Success
Thorough characterization is essential to confirm the covalent attachment of the trifluoromethoxy benzyl group and to ensure the integrity of the polymer backbone has been maintained.[10][11]
| Technique | Purpose | Expected Result for Successful Functionalization |
| FTIR Spectroscopy | Identify functional groups.[12][13] | Disappearance or significant reduction of the characteristic azide (N₃) stretch at ~2100 cm⁻¹. The alkyne (C≡C-H) stretch at ~3300 cm⁻¹ and C≡C stretch at ~2150 cm⁻¹ will also disappear. |
| ¹H NMR Spectroscopy | Confirm covalent attachment and structure.[10][14] | Appearance of new signals corresponding to the aromatic protons of the benzyl group (~7.0-7.5 ppm), the benzylic protons (-CH₂-) (~5.5 ppm), and the new triazole proton (~7.5-8.0 ppm). |
| ¹⁹F NMR Spectroscopy | Directly confirm the incorporation of the -OCF₃ group. | Appearance of a sharp singlet at approximately -58 ppm, characteristic of the -OCF₃ group.[15] |
| Size Exclusion (GPC) | Assess polymer molecular weight and dispersity (Đ).[11] | The molecular weight of the polymer should increase, corresponding to the mass of the attached groups. The dispersity (Mw/Mn) should remain relatively unchanged, indicating no significant chain degradation or cross-linking occurred. |
| DSC / TGA | Evaluate thermal properties.[11][12] | The glass transition temperature (Tg) may shift, indicating a change in polymer chain mobility. Thermogravimetric analysis (TGA) can show changes in thermal stability. |
Applications and Future Directions
Polymers functionalized with trifluoromethoxy groups are promising candidates for a variety of high-value applications. In drug delivery, the lipophilic nature of the -OCF₃ group can enhance the loading of hydrophobic drugs into polymer nanoparticles.[2][16] In biomedical devices and coatings, these polymers may exhibit reduced protein adsorption and improved biocompatibility due to the unique properties of fluorinated surfaces.[16][17] Furthermore, the introduction of the -OCF₃ group can be used to fine-tune the mechanical and thermal properties of high-performance polymers for applications in electronics and aerospace.[1]
The modularity of the "click" chemistry approach described here allows for its adaptation to a vast range of polymer backbones and the introduction of other functional benzyl azides, opening avenues for the creation of multifunctional materials with precisely tailored properties.[8][9]
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. PMC.
- Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. National Center for Biotechnology Information.
- MALDI-TOF Characterization of Functionalized Polymers. Sigma-Aldrich.
- Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. ACS Publications.
- Click chemistry in polymer science. Biblio Back Office.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- 'Clickable' polymeric coatings: from antibacterial surfaces to interfaces with cellular and biomolecular affinity. RSC Publishing.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- Trifluoromethyl-Functionalized Poly(lactic acid): A Fluoropolyester Designed for Blood Contact Applications. National Center for Biotechnology Information.
- Strong bond with fluorine chemistry. Manufacturing Chemist.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Techniques Used for Polymer Characterization. MolecularCloud.
- Trifluoromethyl-functionalized poly(lactic acid): a fluoropolyester designed for blood contact applications. RSC Publishing.
- Polymer characterization. Wikipedia.
- Polymer Characterization Technique Overview. Measurlabs.
- Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. ResearchGate.
- Polymer Characterization Techniques Explained. ResolveMass.
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. PMC.
- Modification of Polybutadiene with Trifluoromethyl and Clickable Azide Groups in One-Shot. ResearchGate.
- Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials. MDPI.
- A post-polymerization functionalization strategy for the synthesis of sulfonyl (trifluoromethanesulfonyl)imide functionalized (co)polymers. RSC Publishing.
- Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. ResearchGate.
- Approaches for the functionalization of aromatic polymers with... ResearchGate.
- 3,5-Bis(trifluoromethyl)benzyl azide. CF Plus Chemicals.
- Characterization of Polymers Synthesized with Benzyl Azide: A Comparative Guide. Benchchem.
- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. PMC.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ‘Clickable’ polymeric coatings: from antibacterial surfaces to interfaces with cellular and biomolecular affinity - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00193A [pubs.rsc.org]
- 10. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 11. Polymer characterization - Wikipedia [en.wikipedia.org]
- 12. measurlabs.com [measurlabs.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 3,5-Bis(trifluoromethyl)benzyl azide — CF Plus Chemicals [cfplus.cz]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Trifluoromethyl-functionalized poly(lactic acid): a fluoropolyester designed for blood contact applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving yield of click reactions with sterically hindered azides
Technical Support Center: Optimization of Sterically Hindered Azide Click Reactions
Ticket #: 404-YIELD-LOW Subject: Improving conversion rates for tertiary/buried azides in CuAAC and SPAAC. Assigned Specialist: Senior Application Scientist, Bio-Conjugation Division.
Executive Summary: The Steric Bottleneck
Welcome to the technical support center. You are likely here because your standard click protocol (CuSO₄/Ascorbate/TBTA) failed to conjugate a tertiary azide or an azide buried within a folded polymer/protein scaffold.
The Root Cause:
While azides are chemically stable, steric hindrance drastically increases the activation energy (
-
In CuAAC: The formation of the copper-metallacycle intermediate is the rate-determining step. Bulky groups around the
-nitrogen of the azide prevent the necessary coordination geometry with the copper center. -
In SPAAC: The cyclooctyne ring (e.g., DBCO) is already bulky. When paired with a hindered azide, the transition state suffers from severe van der Waals repulsion, often halting the reaction entirely.
Module A: CuAAC Optimization (Copper-Catalyzed)
Q: I am using standard TBTA ligand. Why is the reaction stalling? A: TBTA is a first-generation ligand with poor aqueous solubility and moderate catalytic acceleration. For hindered substrates, the reaction rate with TBTA is often slower than the rate of copper oxidation or disproportionation.
The Fix: Upgrade Your Ligand You must switch to BTTAA or BTTES .
-
BTTAA: Currently the "gold standard" for difficult kinetics. It creates a more electron-rich copper center that accelerates the metallacycle formation step, effectively lowering the barrier created by steric bulk.
-
BTTES: Excellent for biological systems; prevents non-specific binding but slightly slower than BTTAA.
Data: Ligand Efficiency on Hindered Substrates
| Ligand | Relative Rate (Hindered) | Solubility | Recommendation |
| TBTA | 1x (Baseline) | Poor (DMSO req.) | Avoid for hindered azides. |
| THPTA | 5-10x | High (Water sol.) | Good for standard bio-conjugation. |
| BTTES | 20-30x | High | Excellent for live cells. |
| BTTAA | 40-50x | High | Critical for tertiary azides. |
Q: My copper turns yellow/green during the reaction. Is this a problem? A: Yes. This indicates oxidation to Cu(II), which is inactive.[1][2]
-
Troubleshoot: Tertiary azides react slowly (24-48h). Over this time, oxygen leaks in.
-
Protocol Adjustment: You must use an inert atmosphere (Argon/Nitrogen) .[1] If an anaerobic chamber is unavailable, seal the vial with a septum and keep a balloon of Argon attached. Add 5-10 equivalents of Sodium Ascorbate to act as an "oxygen sponge."
Module B: SPAAC Optimization (Copper-Free)
Q: I switched to DBCO to avoid copper, but the yield is still <10%. Why? A: DBCO (Dibenzocyclooctyne) has high ring strain but is structurally massive due to the fused benzene rings. It cannot physically access a sterically hindered azide (e.g., a tertiary carbon or inside a protein pocket).
The Fix: Switch to BCN (Bicyclo[6.1.0]nonyne) While DBCO has faster intrinsic kinetics with simple azides, BCN is physically smaller (less steric bulk).
-
The "Crossover" Effect: For accessible azides, DBCO > BCN. For hindered/aromatic azides, BCN often outperforms DBCO because it can actually reach the reactive site.
Decision Matrix: SPAAC Reagent Selection
| Azide Environment | Recommended Cyclooctyne | Reason |
| Accessible (Primary) | DBCO | Fastest kinetics ( |
| Hindered (Tertiary) | BCN (endo) | Smaller hydrodynamic radius; less steric clash. |
| Aromatic Azide | BCN | Electronic effects favor BCN for aromatic systems. |
Experimental Protocol: The "Nuclear Option" for Tertiary Azides
If standard methods fail, use this high-efficiency CuAAC protocol designed for stubborn substrates.
Reagents:
-
Azide: Tertiary/Hindered substrate (
equiv). -
Alkyne: Terminal alkyne (
equiv). -
Cu Source: CuSO₄ (
equiv). -
Ligand: BTTAA (
equiv) - Note: 1:5 Cu:Ligand ratio is crucial. -
Reductant: Sodium Ascorbate (
equiv). -
Solvent: DMSO/tBuOH/Water (2:1:1).
Step-by-Step:
-
Premix Catalyst: In a separate tube, mix CuSO₄ and BTTAA in water. The solution should turn light blue. Allow to complex for 5 mins.
-
Solvent Prep: Dissolve Azide and Alkyne in the DMSO/tBuOH mix. High concentration is key (
mM if possible). -
Combine: Add the Catalyst premix to the reaction vial.
-
Degas: Bubble Argon through the solution for 60 seconds (or freeze-pump-thaw).
-
Initiate: Add Sodium Ascorbate (freshly prepared in water).
-
Heat: Seal the vial. Heat to 45-50°C .
-
Why? Steric hindrance is an entropy/enthalpy battle. Slight heat provides the energy to overcome the repulsive barrier.
-
-
Time: Allow 12-24 hours.
Troubleshooting & Visualizations
Diagram 1: The Steric Decision Tree
Use this logic flow to select the correct chemistry for your hindered substrate.
Caption: Decision logic for optimizing reaction conditions based on steric constraints.
Diagram 2: The Kinetic Bottleneck
Understanding where the reaction fails allows for targeted fixing.
Caption: The metallacycle formation is the step most sensitive to steric hindrance.
References
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study."[3] Angewandte Chemie International Edition. [Link]
- Key Finding: Establishes BTTAA as superior to TBTA/THPTA for kinetics.
-
Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie. [Link]
- Key Finding: Introduces BCN and discusses its steric advantages over cyclooctynes with fused rings.
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)." Current Protocols in Chemical Biology. [Link]
- Key Finding: Definitive guide on ligand choice and oxygen sensitivity.
-
Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Hyperpolarized 13C Metabolic Imaging." Angewandte Chemie. [Link]
- Key Finding: Demonstrates the use of chelating azides and advanced ligands to overcome reactivity barriers.
Sources
Thermal stability and decomposition of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene
Technical Support Center: 1-(Azidomethyl)-2-(trifluoromethoxy)benzene
Part 1: Executive Technical Summary
Compound: 1-(Azidomethyl)-2-(trifluoromethoxy)benzene
CAS: N/A (Analogous to 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene)
Formula:
Safety Classification: Energetic / Potentially Explosive Intermediate This compound is a benzyl azide derivative. While valuable as a "click" chemistry building block or amine precursor, it possesses significant thermal and kinetic hazards.[1]
Critical Stability Metrics:
-
Carbon/Nitrogen Ratio: The calculated
ratio is 3.0 (9 atoms / 3 nitrogens). This places the compound exactly on the threshold of the "Rule of Three" for stable isolation. It is isolable but must be treated as energy-rich. -
Rule of Six: It passes the "Rule of Six" (8 carbons > 6 carbons per energetic group), suggesting it is relatively safe to handle in dilute solutions, but neat isolation poses risks.
-
Estimated Onset of Decomposition (
): ~160–180°C (Based on benzyl azide analogs). -
Primary Decomposition Pathway: Loss of
to form a reactive nitrene, followed by rearrangement to an imine or polymerization.
Part 2: Troubleshooting Guides
Scenario A: Pressure Buildup During Synthesis or Storage
User Report: "We are observing pressure accumulation in the headspace of our storage vials or reaction vessels."
| Root Cause | Technical Explanation | Corrective Action |
| Photolytic Decomposition | Benzyl azides are photosensitive. Ambient light (UV) can trigger the release of nitrogen gas ( | Immediate: Vent pressure carefully behind a blast shield.Preventative: Store exclusively in amber glass or foil-wrapped containers. |
| Thermal Decomposition | Storage above 25°C accelerates the first-order kinetics of | Protocol: Store at -20°C. Ensure cold chain transfer during shipping. |
| Hydrazoic Acid ( | If synthesized from the bromide/chloride using | Critical Safety: Test headspace with moist litmus paper (turn red). Fix: Maintain reaction pH > 9 using a base buffer (e.g., |
Scenario B: Unexpected Exotherm During Scale-Up
User Report: "The reaction temperature spiked unexpectedly during the addition of the azide to the alkyne (Click reaction)."
| Root Cause | Technical Explanation | Corrective Action |
| "Runaway" Cycloaddition | The CuAAC (Click) reaction is highly exothermic ( | Protocol: Switch from batch mode to semi-batch (slow addition of azide to the catalyst/alkyne mixture) or use Continuous Flow chemistry to manage heat transfer. |
| Copper Azide Formation | Use of copper tubing or unalloyed copper catalysts without ligands can form explosive | Mandatory: Use only glass, PTFE, or Hastelloy reactors. Use chelated copper sources (e.g., |
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I distill 1-(Azidomethyl)-2-(trifluoromethoxy)benzene to purify it?
A: Do NOT distill this compound at atmospheric pressure.
Benzyl azides can decompose explosively if heated near their
-
Recommendation: Use column chromatography or a short-path wipe-film evaporator (WFE) under high vacuum (< 1 mbar) where the bath temperature does not undergo >60°C.
-
Alternative: If possible, use the crude material directly in the next step (telescoping) to avoid isolating the neat energetic liquid.
Q2: What is the specific decomposition temperature?
A: While specific DSC data for the 2-trifluoromethoxy derivative is often proprietary, analogous electron-deficient benzyl azides typically show a decomposition onset (
-
Self-Validation Protocol: Before scaling above 1 gram, you must run a Differential Scanning Calorimetry (DSC) scan on your specific batch (5 mg sample, 5°C/min ramp, sealed gold pan) to determine the exact
. Apply the "100K Rule": Process temperature should be .
Q3: Which solvents are incompatible? A:
-
Dichloromethane (DCM) / Chloroform: STRICTLY FORBIDDEN with sodium azide. They react to form di- and tri-azidomethane, which are extremely unstable explosives [2].[2][3]
-
Acids: Generate
(explosive/toxic gas). -
Alkynes/Nitriles (uncontrolled): Potential for uncontrolled cycloaddition if catalyst is present.
Part 4: Visualizing the Hazard Landscape
Diagram 1: Synthesis & Decomposition Pathways
This diagram illustrates the safe synthesis route versus the dangerous decomposition pathways that must be avoided.
Caption: Figure 1. Chemical pathways showing the target synthesis (Green) versus critical failure modes (Red) including acid-mediated HN3 formation and thermal nitrene generation.
Diagram 2: Scale-Up Decision Tree
Follow this logic flow before increasing reaction scale.
Caption: Figure 2. Mandatory safety decision logic for scaling reactions involving benzyl azides.
Part 5: References & Authority
-
Richardson, A. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.
-
University of Pittsburgh EH&S. (2013). Safe Handling of Azides. Guidelines on C/N ratios and Halogenated Solvent Incompatibility.
-
Kopach, M. E., et al. (2009). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Organic Process Research & Development. (Provides specific context for trifluoromethyl-substituted benzyl azides).
-
Stanford University. Information on Azide Compounds. Safety protocols for organic azide storage and disposal.
Sources
Technical Support Center: Purification of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene
Welcome to the Technical Support and Troubleshooting portal for the purification of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene. This guide is designed for researchers and drug development professionals utilizing this compound as a building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry"[1].
Due to the inherent energetic nature of organic azides, this guide prioritizes safe handling, causality-driven troubleshooting, and field-proven purification methodologies over aggressive, high-risk techniques.
Part 1: Physicochemical & Safety Data
Before initiating any purification workflow, it is critical to understand the physical properties and safety boundaries of your target molecule. 1-(Azidomethyl)-2-(trifluoromethoxy)benzene contains an energy-rich azide group. The rule of six (six carbon atoms or other stabilizing atoms per energetic functional group) is barely met here, meaning thermal and shock sensitivity must be respected[2][3].
| Property | Value / Characteristic | Purification Implication |
| Molecular Weight | ~217.15 g/mol | Essential for calculating mass balance and column loading. |
| Thermal Stability | Sensitive to heat; potentially explosive | Distillation is strongly discouraged. Avoid heating above 60°C[2]. |
| Volatility | Semi-volatile under high vacuum | High-vacuum drying can lead to physical loss of the product. |
| Solubility | Insoluble in water; miscible in organic solvents | Ideal for aqueous workups to remove polar reaction solvents (e.g., DMSO)[1]. |
| Polarity | Low polarity (similar to benzyl bromides) | Requires non-polar eluent systems (e.g., Hexanes) for chromatography. |
Part 2: Purification Logic & Workflow
The optimal purification strategy for 1-(Azidomethyl)-2-(trifluoromethoxy)benzene relies on a biphasic approach: an initial liquid-liquid extraction to remove polar impurities, followed by silica gel column chromatography to separate closely related organic byproducts (such as unreacted starting materials).
Caption: Diagnostic workflow for the safe extraction and chromatographic purification of benzyl azides.
Part 3: Standard Operating Procedure (SOP) - Column Chromatography
Because distillation poses a severe thermal decomposition and explosion risk[2], silica gel column chromatography is the authoritative standard for purifying this compound[2][3].
Prerequisites: Ensure all work is conducted in a fume hood behind a blast shield. Wear appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)[2][3].
-
Pre-Purification Workup: Dilute the crude reaction mixture with water (to crash out DMSO or DMF if used as a solvent) and extract three times with Ethyl Acetate (EtOAc) or Diethyl Ether[1][3]. Wash the combined organic layers with brine, dry over anhydrous
, and filter. -
Safe Concentration: Concentrate the filtrate using a rotary evaporator. Crucial Step: Set the water bath to no higher than 30°C. Do not concentrate the solution to absolute dryness, as dry azides are highly sensitive to friction and shock[3]. Leave it as a concentrated oil or in a minimal amount of solvent.
-
Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using 100% Hexanes as the slurry solvent.
-
Loading: Dissolve the concentrated azide oil in a minimal volume of Hexanes (or Dichloromethane if insoluble in pure Hexanes) and carefully load it onto the silica bed.
-
Elution: Begin elution with 100% Hexanes. Gradually increase polarity to a 95:5 Hexanes:EtOAc mixture. 1-(Azidomethyl)-2-(trifluoromethoxy)benzene is highly non-polar and will elute quickly.
-
Fraction Analysis: Monitor fractions via Thin Layer Chromatography (TLC). The compound is UV-active due to the trifluoromethoxy-benzene ring.
-
Final Isolation: Pool the pure fractions. Evaporate the solvent under a gentle stream of nitrogen or mild vacuum[3]. Store the purified azide as a solution (e.g., in DCM or THF) at 4°C in the dark to maximize stability and safety.
Part 4: Troubleshooting & FAQs
Q1: My yield is significantly lower than expected, but TLC showed 100% conversion. Where did my product go? Root Cause: Physical loss due to volatility or "The DMSO Trap". Solution: 1-(Azidomethyl)-2-(trifluoromethoxy)benzene has a relatively low molecular weight and can be volatile. If you left it on a high-vacuum pump overnight to remove residual solvent, you likely evaporated your product. Alternatively, if DMSO was used as the reaction solvent, it can trap the product in the aqueous phase during workup if not diluted with enough water (at least 5 volumes of ice-cold water) prior to extraction[1].
Q2: Can I purify this compound by vacuum distillation to save time? Root Cause: Misunderstanding of azide thermal stability. Solution: No. While some historical literature cites distillation for simple benzyl azides under extreme vacuum[2], the thermal sensitivity of azides makes this an unacceptable risk in modern laboratories. Distilling organic azides to dryness has led to severe laboratory explosions[2][3]. Always opt for chromatography[2].
Q3: My purified azide still shows a major impurity by NMR that co-elutes on TLC. What is it, and how do I remove it? Root Cause: Co-elution of the starting material (e.g., 2-(trifluoromethoxy)benzyl bromide/chloride). Solution: Benzyl halides and benzyl azides have nearly identical Rf values on silica gel because the azide and halide groups impart similar polarities.
-
Actionable Fix: Re-purify using a much shallower gradient (e.g., isocratic 100% Hexanes or 99:1 Hexanes:EtOAc) and collect smaller fraction volumes[2]. If silica gel fails, consider using reversed-phase chromatography (C18) or ensuring the azidation reaction is pushed to absolute completion (using a slight excess of
) before beginning purification, as separating the bromide from the azide is notoriously difficult.
Q4: The product decomposed on the column, yielding a dark streak. Why? Root Cause: Acid-catalyzed decomposition. Solution: While benzyl azides are generally stable on standard silica gel, highly active or slightly acidic silica can sometimes trigger decomposition. If you observe streaking or degradation, try deactivating the silica gel by adding 1% Triethylamine (TEA) to your eluent system to neutralize acidic sites on the stationary phase.
References
Sources
Subject: Troubleshooting Copper Catalyst Deactivation in Fluorinated Click Chemistry
Technical Support Center: Trifluoromethoxy (
Executive Summary
The incorporation of the trifluoromethoxy (
This guide addresses the specific failure modes associated with
Module 1: Diagnostic Matrix
Before altering your protocol, identify the specific mode of failure using this observational matrix.
| Observation | Probable Cause | Mechanism |
| Reaction turns Green/Blue rapidly | Oxidative Poisoning | Conversion of active Cu(I) to inactive Cu(II) due to oxygen ingress. |
| Reaction stays Yellow/Clear but stalls | Fluoride Inhibition | Trace hydrolysis of |
| Precipitate forms immediately | Ligand Displacement | High concentrations of |
| Low conversion after 24h | Electronic Deceleration | The strong electron-withdrawing nature of |
Module 2: The Mechanics of Poisoning
Understanding why the catalyst fails is the key to prevention. The standard CuAAC cycle relies on a delicate equilibrium of Cu(I) species.
The Fluoride Shunt (Chemical Poisoning)
While the
-
The Event: Minor decomposition releases fluoride ions (
). -
The Poisoning: Fluoride has a high affinity for copper. It forms
aggregates or stable species that are catalytically inert. This effectively sequesters the copper from the catalytic cycle.
Electronic Stalling (Kinetic "Poisoning")
The
-
The Event: This reduces the electron density on the terminal nitrogen of the azide.
-
The Poisoning: The formation of the metallacycle (the rate-determining step in many contexts) is retarded. A slower turnover rate leaves the Cu(I) species vulnerable to oxidation by adventitious oxygen for a longer duration.
Visualizing the Failure Pathways
Figure 1: The CuAAC catalytic cycle showing normal operation (Green) and specific deactivation pathways (Red/Yellow) relevant to trifluoromethoxy substrates.
Module 3: Troubleshooting Protocols
Scenario A: The "Fluoride Effect" (Reaction Stalls, No Color Change)
Issue: Trace fluoride ions are sequestering your catalyst. Solution: Use a Fluoride-Scavenging Buffer system.
Protocol:
-
Buffer: Switch from standard
to a PBS (Phosphate Buffered Saline) or TRIS buffer system. Phosphate ions can compete with fluoride for coordination, keeping the copper active, or simply buffer the pH to prevent acid-catalyzed decomposition. -
Additive: Add 10 mol%
(if organic solvent) or Boric Acid (aqueous). Boron has a higher affinity for fluoride than copper does ( ). It acts as a "decoy," scavenging free and protecting the catalyst.
Scenario B: The "Slow Death" (Reaction turns Green)
Issue: The reaction is too slow due to the electron-poor azide, allowing oxygen to kill the catalyst. Solution: Ligand Acceleration and Cu(I) Protection.
Protocol:
-
Ligand Switch: Stop using TBTA. Switch to THPTA (water-soluble) or BTTES .
-
Why? THPTA allows for faster ligand exchange and protects Cu(I) from oxidation more effectively than TBTA.
-
-
Catalyst Loading: Increase Cu loading to 5-10 mol% .
-
Reducing Agent: Increase Sodium Ascorbate to 20 mol% (maintaining a 2:1 Ascorbate:Cu ratio).
-
Oxygen Exclusion: Do not rely on simple N2 flushing. Freeze-Pump-Thaw the solvent system 3 times before adding the copper source.
Scenario C: The "Impossible" Substrate
Issue: Sterically hindered or extremely electron-deficient
Protocol: If standard conditions fail, utilize a Copper(I) N-heterocyclic carbene (NHC) complex, such as [(IPr)CuCl] .
-
Solvent: Dichloromethane or Toluene (Strictly anhydrous).
-
Catalyst: 2 mol% [(IPr)CuCl].
-
Conditions: Room temperature to 40°C.
-
Why? NHC ligands are extremely strong sigma-donors. They increase the electron density on the Copper center, counteracting the electron-withdrawing nature of the
group and accelerating the metallacycle formation.
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Copper wire (
Q: My
Q: Why does the literature say CuAAC is insensitive to electronic effects?
A: This is a generalization. While CuAAC is less sensitive than uncatalyzed cycloadditions, strong electron-withdrawing groups (EWGs) like
References
-
Mechanism of CuAAC: Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. Link
-
Ligand Effects: Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Link
-
Fluorine Effects in Catalysis: Amii, H., & Uneyama, K. (2009). C–F bond activation in organic synthesis.[1][2] Chemical Reviews, 109(5), 2119-2183. Link
-
Trifluoromethoxy Chemistry: Tlili, A., Toulgoat, F., & Billard, T. (2016). Trifluoromethoxy group: properties and syntheses. Angewandte Chemie International Edition, 55(48), 14904-14922. Link
Sources
Technical Support Center: Purification & Handling of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene
Executive Summary
1-(Azidomethyl)-2-(trifluoromethoxy)benzene is a specialized building block often used in "Click" chemistry (CuAAC) or amide coupling (via reduction). Its removal is complicated by two factors:
-
Safety: As a benzyl azide, it possesses high energy potential.[1] Distillation is generally unsafe due to explosion risks.[1]
-
Physicochemical Properties: The trifluoromethoxy (
) group imparts significant lipophilicity ( ), making the molecule "sticky" on silica and difficult to separate from other lipophilic products (like triazoles) via standard chromatography.[1]
This guide provides three field-proven protocols for its removal, prioritized by safety and efficiency.
Module 1: Safety & Stability Assessment
Q: Is this molecule explosive? Can I distill it?
A: You should treat this molecule as a potential explosive and avoid distillation .[1]
While benzyl azides are generally more stable than aliphatic azides, the safety of organic azides is estimated using the Carbon-to-Nitrogen (
For 1-(Azidomethyl)-2-(trifluoromethoxy)benzene (
Verdict: A ratio of 3.0 is on the borderline of stability. While it is not as sensitive as lower MW azides, it can decompose violently if heated or concentrated to dryness.[1]
-
Do not distill reaction mixtures to dryness.[1]
-
Do not use rotary evaporators with water baths
.[1] -
Store solutions in the dark (azides are photosensitive).[1]
Module 2: Diagnostic & Detection
Q: How do I verify the presence of unreacted azide in my crude mixture?
A: The
| Method | Diagnostic Signal | Notes |
| IR Spectroscopy | ~2090–2110 cm⁻¹ (Strong) | The azide asymmetric stretch is unmistakable and appears in a "silent" region of the spectrum. This is the fastest qualitative check. |
| ¹H NMR | ~4.4–4.6 ppm (Singlet, 2H) | The benzylic |
| ¹⁹F NMR | ~-57 to -59 ppm | The |
| TLC | UV Active + Stain | Azides are UV active.[1] They do not stain well with Ninhydrin but can be visualized with Phosphomolybdic Acid (PMA) or by charring.[1] |
Module 3: Removal Strategy Decision Matrix
Select your protocol based on the chemical nature of your desired product .
Figure 1: Decision matrix for selecting the optimal purification protocol.
Module 4: Detailed Protocols
Method A: Staudinger Derivatization (The "Gold Standard")
Best for: Neutral or Acidic products (e.g., Triazoles, Amides).[1] Mechanism: Chemically reduces the lipophilic azide to a basic amine. The amine is then removed via an acidic aqueous wash, leaving the neutral product in the organic layer.
Reagents:
Protocol:
-
Quantify: Estimate the amount of unreacted azide (by NMR integration).
-
Add Reagent: To the reaction mixture (in THF or Dichloromethane), add
equivalents of relative to the unreacted azide. -
Incubate: Stir at Room Temperature (RT) for 2 hours. Nitrogen gas (
) evolution indicates the formation of the iminophosphorane. -
Hydrolyze: Add water (
eq.) and stir for another 1–2 hours (or overnight). This converts the intermediate to 1-(aminomethyl)-2-(trifluoromethoxy)benzene . -
Workup (The Separation):
-
Wash 1: Wash with
( ).-
Chemistry: The azide-derived amine is protonated (
) and moves to the aqueous layer. The group reduces basicity slightly, so ensure the aqueous pH is .
-
-
Dry/Concentrate: Dry organic layer over
and concentrate.
-
Result: The crude contains your product and Triphenylphosphine oxide (
).[1] is easier to separate via chromatography than the starting azide.[1]
Method B: Polymer-Supported Scavenging
Best for: Small scale (<500 mg), high-throughput parallel synthesis, or when the product is also basic.[1] Mechanism: Uses a solid-supported phosphine to "catch" the azide.[1] The azide becomes covalently bound to the bead (as an iminophosphorane) and is filtered away.
Reagents:
Protocol:
-
Calculate: Use
equivalents of PS-TPP relative to the estimated unreacted azide.[1] -
Incubate: Add the resin beads directly to the reaction mixture.
-
Agitate: Shake or stir gently (do not use a magnetic stir bar that grinds the beads) for 4–16 hours at RT.
-
Filter: Filter the mixture through a fritted funnel or cotton plug.
-
Rinse: Rinse the beads with DCM/THF to recover any entrained product.[1]
-
Result: The filtrate contains your product.[1] The azide remains on the beads.
Method C: Chromatographic Separation
Best for: Large scale separations where chemical modification is undesirable.[1]
Challenge: The
Optimization Strategy:
-
Stationary Phase: Standard Silica Gel (
).[1] -
Solvent System: Avoid pure Hexanes/EtOAc. The
group interacts uniquely with aromatic solvents.[1] -
Loading: Do not overload. The separation will likely be narrow (
).[1]
Module 5: Waste Disposal (Critical)
Q: How do I dispose of the aqueous waste from Method A?
A: The aqueous acid wash contains the benzyl amine, which is toxic but not explosive. However, if you have untreated azide in waste:
-
Never pour sodium azide or organic azide solutions down the drain (reacts with copper/lead pipes to form explosive heavy metal azides).[1]
-
Quenching Protocol:
-
Collect waste in an open container in a fume hood.[1]
-
Add excess Sodium Nitrite (
).[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Slowly acidify with
Sulfuric Acid (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ) until gas evolution ( , ) ceases.[1] -
Test with starch-iodide paper (should turn blue, indicating excess nitrite).[1][6]
-
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, vol. 44, no.[1] 33, 2005, pp. 5188–5240.[1] [Link][1]
-
Staudinger Reduction Mechanism: Gololobov, Y. G., and Kasukhin, L. F.[1][3] "Recent advances in the Staudinger reaction." Tetrahedron, vol. 48, no.[1] 8, 1992, pp. 1353-1406.[1] [Link]
-
Polymer-Supported Reagents: Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis."[1][5] Journal of the Chemical Society, Perkin Transactions 1, 2000, pp. 3815-4195.[1] [Link]
-
Trifluoromethoxy Group Properties: Leroux, F., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent."[1] Beilstein Journal of Organic Chemistry, vol. 4, no. 13, 2008. [Link][1]
Sources
Optimizing solvent systems for fluorinated azide reactions
Technical Support Center: Fluorinated Azide Chemistry Ticket ID: FA-OPT-2024 | Status: Open | Priority: High
Assigned Specialist: Senior Application Scientist, Bioorthogonal Chemistry Division.
Introduction: The "Fluorous" Paradox
Welcome to the technical support hub. You are likely here because your fluorinated azide (
Fluorine is not just a "hydrogen substitute"; it is a distinct chemical phase. When you attach a perfluoroalkyl chain or a polyfluorinated aryl group to an azide, you alter the HOMO-LUMO gap , the solvation shell thermodynamics , and the shock sensitivity .
This guide abandons generic "click chemistry" advice. We will treat your system as a Fluorous Biphasic or Electron-Deficient challenge.
Part 1: Critical Safety Protocol (Read Before Proceeding)
WARNING: Energetic Hazard Fluorinated azides are often more stable than their non-fluorinated counterparts due to the C-F bond strength, but they are still energetic materials.
The "Rule of Six" & C/N Ratio Before selecting a solvent, validate your molecule's stability.
The Halogenated Solvent Trap
CRITICAL ALERT: Never use Dichloromethane (DCM) or Chloroform with Sodium Azide (
) during the synthesis of your organic azide.
Mechanism:
(Diazidomethane).Result: Diazidomethane is extremely shock-sensitive and can detonate in solution. Use Acetonitrile (MeCN) or DMSO instead.
Part 2: Troubleshooting Solubility (The "Fluorous Effect")
User Issue: "My perfluorinated azide oils out in Methanol/Water mixtures and is insoluble in Hexane."
Technical Diagnosis:
You are encountering the "Fluorous Phase."[3] Perfluorinated chains (
Solvent System Optimization Guide
| Solvent Class | Examples | Suitability for | Technical Note |
| Fluorous | Perfluorohexane (FC-72), HFE-7100 | Excellent | Use for highly fluorinated (>60% F by weight) species. Immiscible with organic solvents. |
| Hybrid (Bridge) | Trifluoroethanol (TFE) , Hexafluoroisopropanol (HFIP) | Best Overall | Amphiphilic. Dissolves both organic azides and fluorinated tags. Stabilizes transition states. |
| Polar Aprotic | THF, DME (Dimethoxyethane) | Good | Ether oxygens coordinate well; good solubility for mid-range fluorination. |
| Standard | MeOH, Water, DCM | Poor | Often causes phase separation (oiling out) or precipitation. |
Workflow: Selecting the Correct Solvent System
Part 3: Optimizing Reactivity (Kinetics & Catalysis)
User Issue: "My CuAAC reaction is sluggish. I thought electron-deficient azides were faster?"
Technical Diagnosis: While perfluorinated aryl azides (PFAAs) have a lower LUMO (making them better electrophiles), this only benefits reactions with electron-rich dipolarophiles (like enamines). For standard alkynes, the copper cycle can be inhibited by the hydrophobicity of the azide preventing it from entering the aqueous coordination sphere of the copper catalyst.
The Solution: The HFIP Effect Hexafluoroisopropanol (HFIP) is not just a solvent; it is a catalyst promoter .
-
H-Bond Network: HFIP forms strong H-bond networks that stabilize the polarized transition state of the cycloaddition.
-
LUMO Lowering: HFIP solvation can further lower the LUMO of the azide, accelerating the reaction.
-
Solubility: It dissolves the fluorinated azide, bringing it into the same phase as the catalyst.
Protocol: HFIP-Accelerated CuAAC for Fluorinated Azides
Reagents:
-
Fluorinated Azide (1.0 eq)
-
Terminal Alkyne (1.1 eq)
- (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Ligand: THPTA (Water-soluble) or TBTA (Organic-soluble). Use TBTA for fluorinated systems.
-
Solvent: HFIP / Water (1:1 v/v) or THF / HFIP (9:1) if water-sensitive.
Step-by-Step:
-
Dissolution: Dissolve the fluorinated azide and alkyne in HFIP (or THF).
-
Catalyst Prep: In a separate vial, mix
and TBTA in a small amount of DMSO or tBuOH. -
Reduction: Add the Sodium Ascorbate (dissolved in water) to the Copper/Ligand mix. The solution should turn colorless (Cu(I)).
-
Initiation: Add the catalyst mixture to the azide solution.
-
Monitoring: Stir at RT. If the azide precipitates, add more HFIP dropwise until clear.
Part 4: Purification (Fluorous Solid Phase Extraction - F-SPE)
User Issue: "I cannot separate my fluorinated product from the non-fluorinated starting material using standard silica gel."
Technical Diagnosis: Standard silica separates based on polarity.[3] Since fluorine is neither strongly polar nor non-polar, it often co-elutes. You must use Fluorous Solid Phase Extraction (F-SPE) .[4] This technique uses silica modified with perfluorooctyl (C8F17) chains to retain fluorinated compounds ("Fluorophilic retention").
F-SPE Protocol
Materials:
-
Fluorous Silica Gel cartridges (commercial C8F17-silica).
-
Fluorophobic Solvent (Wash): 80:20 MeOH:H2O (Elutes non-fluorinated compounds).[3]
-
Fluorophilic Solvent (Elute): 100% MeOH or THF (Elutes fluorinated product).
Workflow Visualization:
Troubleshooting F-SPE:
-
Breakthrough (Product lost in wash): If your product elutes in the wash, the fluorine content is too low. Increase water content in the wash (e.g., 70:30 MeOH:H2O) to force the fluorinated molecule to stick to the cartridge.
-
Stuck (Product won't elute): If 100% MeOH fails, switch to THF or Acetone.
References
-
Reactivity of Perfluorinated Azides
-
Safety of Organic Azides
- Title: Safe Handling of Azides (Guidelines & C/N R
- Source: University of Pittsburgh / EH&S.
-
URL:[Link]
-
Fluorous Solid Phase Extraction (F-SPE)
-
HFIP Solvent Effects
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. uvic.ca [uvic.ca]
- 3. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic C–H amination in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Minimizing byproduct formation in 2-(trifluoromethoxy)benzyl azide synthesis
Technical Support Center: Minimizing Byproduct Formation in 2-(Trifluoromethoxy)benzyl Azide Synthesis
Executive Summary
This guide addresses the synthesis of 2-(trifluoromethoxy)benzyl azide from its corresponding benzyl bromide precursor. While the
Part 1: Core Reaction & Mechanism[1]
The synthesis relies on a classical nucleophilic substitution (
-
Substrate: 2-(Trifluoromethoxy)benzyl bromide
-
Reagent: Sodium Azide (
)[1] -
Solvent: DMSO (Preferred) or DMF
-
Key Challenge: The electron-withdrawing
group activates the benzylic position, but its steric bulk at the ortho position can retard the approach of the nucleophile, requiring optimized temperature control to prevent competing hydrolysis.
Reaction Pathway Diagram
Caption: Figure 1. Reaction pathway highlighting the primary
Part 2: Troubleshooting & FAQs
Issue 1: Persistent Formation of Benzyl Alcohol (Hydrolysis)
User Report: "I am consistently observing a peak at
Root Cause:
The ortho-
Corrective Action:
-
Solvent Drying: Do not rely on "anhydrous" bottles opened previously. Store DMSO over activated 4Å molecular sieves for 24 hours prior to use.
-
Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M). Higher concentration favors the second-order
reaction over the pseudo-first-order hydrolysis. -
Reagent Quality: Ensure
is not wet. It can be dried in a vacuum oven at 40°C if necessary (with extreme caution).
Issue 2: Safety Hazards & "Hidden" Byproducts
User Report: "Can I use Dichloromethane (DCM) for the workup to extract the azide?"
CRITICAL WARNING: NO. You must never use halogenated solvents (DCM, Chloroform) with sodium azide.
Mechanism of Danger:
Protocol Adjustment:
-
Extraction Solvent: Use Diethyl Ether or Ethyl Acetate .
-
Quench: Quench the reaction with water to dissolve excess
before adding any organic solvent.
Issue 3: Purification Difficulties
User Report: "The product co-elutes with the starting bromide on TLC."
Technical Insight:
Benzyl azides and benzyl bromides often have very similar
Solution:
-
Full Conversion Strategy: Drive the reaction to completion rather than relying on purification. Use 1.2 – 1.5 equivalents of
and monitor by NMR, not just TLC. -
Chemical Scavenging: If bromide remains, add a small amount of a secondary amine (e.g., morpholine) to react with the bromide, forming a polar ammonium salt that is easily removed during the aqueous wash.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 2-(trifluoromethoxy)benzyl azide (10 mmol scale).
Materials
-
2-(Trifluoromethoxy)benzyl bromide (1.0 equiv)
-
DMSO (Anhydrous, stored over sieves)
-
Workup: Distilled Water, Diethyl Ether, Brine.[1]
Step-by-Step Workflow
-
Preparation: In a fume hood behind a blast shield, charge a round-bottom flask with
(1.2 equiv, 780 mg). -
Solvation: Add anhydrous DMSO (10 mL, 1.0 M concentration). Stir until most azide is dissolved.
-
Addition: Add 2-(trifluoromethoxy)benzyl bromide (1.0 equiv, 2.55 g) dropwise at Room Temperature (RT).
-
Note: The reaction is exothermic; rapid addition may cause heating.
-
-
Reaction: Stir at RT for 4–6 hours.
-
Checkpoint: Check TLC (Hexanes/EtOAc 9:1). If SM persists after 6h, warm to 40°C. Do not exceed 60°C to prevent decomposition.
-
-
Quench: Pour the mixture into 50 mL of ice-water.
-
Observation: The product will oil out as a separate phase.
-
-
Extraction: Extract with Diethyl Ether (
mL). -
Wash: Wash combined organics with water (
mL) and Brine ( mL) to remove DMSO. -
Drying: Dry over
, filter, and concentrate under reduced pressure (Rotavap bath °C).
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step experimental workflow for the safe synthesis of 2-(trifluoromethoxy)benzyl azide.
Part 4: Data & Comparative Analysis
Table 1: Solvent Effects on Reaction Efficiency and Byproducts
| Solvent | Reaction Rate | Hydrolysis Risk | Safety Profile | Recommendation |
| DMSO | Fast ( | Moderate (Hygroscopic) | Safe (if DCM avoided) | Preferred |
| DMF | Medium ( | High (Harder to dry) | Moderate | Alternative |
| Acetone/H2O | Slow | Very High | Safe | Not Recommended |
| DCM/CHCl3 | N/A | Low | DANGEROUS | FORBIDDEN |
Note: Relative rates (
References
-
Alvarez, S. G., & Alvarez, M. T. (1997). A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature in Dimethyl Sulfoxide. Synthesis, 1997(4), 413-414. Link
-
Scriven, E. F., & Turnbull, K. (1988). Azides: Their preparation and synthetic uses.[1][4][5] Chemical Reviews, 88(2), 297-337. Link
-
Conrow, R. E., & Dean, W. D. (2008). Diazidomethane Explosion. Organic Process Research & Development, 12(6), 1285–1286. Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link
-
BenchChem Technical Support. (2025). Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide. Link(Cited for general protocol alignment).
Sources
Validation & Comparative
1H and 13C NMR Characterization of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene: A Comparative Guide
Introduction & Analytical Rationale
In modern medicinal chemistry and bioconjugation, fluorinated building blocks are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 1-(Azidomethyl)-2-(trifluoromethoxy)benzene (CAS: 1093980-91-6) is a premium bifunctional reagent, combining a click-ready azidomethyl group with a strongly electron-withdrawing, lipophilic trifluoromethoxy (-OCF3) substituent [1].
For researchers synthesizing or utilizing this compound, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. As a Senior Application Scientist, I have designed this guide to objectively compare the NMR performance and spectral signature of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene against its non-fluorinated structural analog, benzyl azide . By understanding the specific causality behind the chemical shifts—driven by the -OCF3 group—you can establish a self-validating system for purity and structural integrity in your workflows.
Structural Connectivity & Diagnostic Nodes
To accurately assign NMR spectra, we must first map the electronic environment of the molecule. The -OCF3 group exerts a strong inductive electron-withdrawing effect (-I), which deshields nearby nuclei. Conversely, the azide group (-N3) is slightly electron-withdrawing but primarily affects the benzylic carbon (C7) and its attached protons.
Fig 1: Structural connectivity of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene for NMR assignment.
Experimental Protocol: High-Resolution NMR Workflow
Standardized acquisition parameters are critical for reproducibility. The following protocol outlines the optimal conditions for capturing the 1H, 13C, and 19F spectra of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl3). Caution: Organic azides are energetic materials; avoid using halogenated solvents if subsequent concentration under high heat/vacuum is required, though CDCl3 is standard for analytical NMR.
-
Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe, calibrated to 298 K.
-
¹H NMR Acquisition: 16 scans, 1-second relaxation delay (d1), spectral width of 12 ppm.
-
¹³C NMR Acquisition: 512–1024 scans, 2-second relaxation delay (d1), ¹H decoupled. Crucial Causality: The d1 must be extended to at least 2 seconds because the CF3 carbon lacks attached protons, resulting in a significantly longer T1 relaxation time. A short d1 will cause the CF3 signal to vanish into the baseline noise.
-
¹⁹F NMR Acquisition: 16 scans, un-decoupled, spectral width of 200 ppm, referenced to CFCl3 (0.0 ppm) or an internal standard like trifluoromethoxybenzene (-58.0 ppm) [3].
Fig 2: Optimized multiparametric NMR acquisition workflow for fluorinated azides.
Comparative Data Analysis: Product vs. Alternatives
To objectively demonstrate the analytical signature of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene, we compare its predicted/empirical spectral data against Benzyl Azide , a standard non-fluorinated alternative [2].
¹H NMR: The Deshielding Effect of the -OCF3 Group
The proton spectrum serves as the primary validation of the azidomethyl group's integrity. The integration must yield a strict 2:4 ratio (benzylic CH2 : aromatic protons).
| Assignment | 1-(Azidomethyl)-2-(trifluoromethoxy)benzene (CDCl3) | Benzyl Azide (CDCl3) Alternative [2] | Shift Causality (The "Why") |
| -CH2-N3 | ~4.48 ppm (s, 2H) | ~4.35 ppm (s, 2H) | The ortho -OCF3 group withdraws electron density via the σ-bond framework (-I effect), deshielding the benzylic protons and shifting them downfield by ~0.13 ppm. |
| Aromatic H | 7.30 – 7.50 ppm (m, 4H) | 7.28 – 7.42 ppm (m, 5H) | The loss of one proton confirms ortho-substitution. The remaining 4 protons are shifted slightly downfield due to the electron-withdrawing nature of the -OCF3 moiety. |
¹³C & ¹⁹F NMR: Validating the Fluorinated Motif
Carbon-13 NMR is where the self-validating nature of this protocol shines. The presence of the -OCF3 group is unequivocally confirmed by Carbon-Fluorine spin-spin coupling (J-coupling).
| Assignment | 1-(Azidomethyl)-2-(trifluoromethoxy)benzene (CDCl3) | Benzyl Azide (CDCl3) Alternative[2] | Diagnostic Significance |
| -CF3 | ~120.5 ppm (q, ¹JC-F ≈ 257 Hz) | N/A | The massive one-bond C-F coupling constant (~257 Hz) splits the carbon signal into a distinct quartet, proving the intact CF3 group [4]. |
| C-O (C2) | ~147.5 ppm (m) | N/A | Deshielded by the highly electronegative oxygen atom. |
| C-CH2 (C1) | ~128.8 ppm (s) | ~135.5 ppm (s) | The quaternary carbon attached to the azidomethyl group. |
| -CH2-N3 | ~49.2 ppm (s) | ~54.8 ppm (s) | The diagnostic carbon of the azide. The upfield shift relative to benzyl azide is a complex result of steric and electronic interplay from the ortho-OCF3 group. |
Complementary ¹⁹F NMR: A single, sharp singlet at ~ -58.0 ppm is expected for the -OCF3 group [3]. This is a highly sensitive, zero-background confirmation of the molecule's identity, completely absent in the benzyl azide alternative.
Methodological Causality: Solvent Selection & Relaxation Dynamics
Why CDCl3 over DMSO-d6? While DMSO-d6 is excellent for polar compounds, 1-(Azidomethyl)-2-(trifluoromethoxy)benzene is highly lipophilic. CDCl3 provides superior solubility, resulting in sharper line widths and better signal-to-noise (S/N) ratios. Furthermore, DMSO-d6 typically shifts exchangeable and aromatic protons downfield due to hydrogen bonding and solvent polarity effects. If you must use DMSO-d6, expect the aromatic multiplet to shift toward 7.45–7.65 ppm.
The Self-Validating System: By running 1H, 13C, and 19F NMR sequentially, the protocol validates itself:
-
The 1H NMR confirms the 2:4 proton ratio (proving the azide is attached to a disubstituted ring).
-
The 19F NMR confirms the presence of three equivalent fluorine atoms.
-
The 13C NMR ties them together, showing the ¹JC-F quartet that proves the fluorines are attached to a carbon, which is in turn attached to the aromatic oxygen.
Conclusion
When comparing 1-(Azidomethyl)-2-(trifluoromethoxy)benzene to non-fluorinated alternatives like benzyl azide, the NMR characterization requires specific methodological adjustments—namely, extended relaxation delays for 13C acquisition and the integration of 19F NMR. By understanding the deshielding effects of the -OCF3 group and the diagnostic C-F coupling constants, researchers can confidently validate the structure and purity of this critical building block for downstream click-chemistry applications.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 68010, (Trifluoromethoxy)benzene" (19F and 13C NMR reference standards). Retrieved from:[Link]
-
ResearchGate / Molecules. "13C-NMR chemical shifts in (trifluoromethoxy)phenylboronic acids" (C-F coupling constant verification). Retrieved from:[Link]
Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of Fluorinated Benzyl Azides
Executive Summary
Fluorinated benzyl azides are critical synthons in "click chemistry" (CuAAC) and radiopharmaceutical development (e.g.,
This guide provides an in-depth technical comparison of the fragmentation patterns of fluorinated benzyl azides versus their non-fluorinated counterparts and isomeric variants. By understanding these specific fragmentation pathways—particularly the "Ortho Effect" and ring expansion mechanisms—researchers can definitively identify isomers and validate synthesis purity without solely relying on NMR.
Safety & Handling: The Pre-Requisite Protocol
CRITICAL WARNING: Organic azides are potentially explosive.[1][2][3][4][5] Before any MS analysis, the stability of the compound must be assessed.
The "Rule of Six" & C/N Ratio
Trustworthy data generation begins with safety. Ensure your analyte meets the stability criteria:
-
C/N Ratio:
.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Fluorobenzyl Azide (
): 7 Carbons / 3 Nitrogens = 2.33. -
Status:Borderline/Unstable. This compound has a high energy content.[4]
-
-
Protocol Adjustment:
-
Do NOT use elevated source temperatures (>200°C) initially to prevent thermal decomposition in the inlet.
-
Dilution: Analyze at concentrations < 100 µM in non-halogenated solvents (e.g., Methanol or Acetonitrile). Avoid Dichloromethane (DCM) which can react with azides to form explosive diazidomethane [1].
-
Mechanistic Comparison: Fragmentation Pathways
The fragmentation of benzyl azides is dominated by the loss of molecular nitrogen (
The Primary Pathway: Nitrogen Extrusion & Ring Expansion
Upon Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion (
-
Standard Benzyl Azide (
133):-
(
105). -
Mechanism: The resulting benzyl nitrene rearranges to a seven-membered 1-aza-cyclohepta-1,2,4,6-tetraene (azepine) ring.
-
(
-
Fluorinated Benzyl Azide (
151):-
(
123). -
Observation: The peak at
123 is often the Base Peak (100% relative abundance) in soft ionization, whereas in EI, further fragmentation occurs.
-
(
The "Ortho Effect": Isomer Differentiation
This is the critical differentiator. The position of the fluorine atom (ortho, meta, para) dictates secondary fragmentation due to proximity effects.
-
Para/Meta-Fluorobenzyl Azide:
-
Fragmentation proceeds primarily through the fluoro-azepinium ion (
123). -
Subsequent loss of HCN yields
( 96).
-
-
Ortho-Fluorobenzyl Azide:
-
Mechanism: The proximity of the fluorine to the methylene group allows for a specific interaction. While C-F bonds are strong, the high energy of the nitrene intermediate can facilitate HF elimination or unique rearrangement pathways that are sterically forbidden in m/ and p- isomers.
-
Diagnostic Ion: Enhanced abundance of ions corresponding to HF loss from the nitrene intermediate (
103) compared to p-isomers [2].
-
Visualization of Signaling Pathways
The following diagram illustrates the divergent pathways between standard and fluorinated benzyl azides, highlighting the ring expansion mechanism.
Figure 1: Mechanistic fragmentation pathway of Fluorobenzyl Azide, contrasting the common ring expansion with the isomer-specific HF loss.
Comparative Performance Data
The following table synthesizes theoretical and experimental data to serve as a reference for peak identification.
| Feature | Standard Benzyl Azide | p-Fluorobenzyl Azide | o-Fluorobenzyl Azide |
| Molecular Ion ( | |||
| Base Peak ( | |||
| Secondary Fragment | |||
| Diagnostic "Ortho" Ion | N/A | Negligible | |
| Tropylium Equivalent |
Interpretation:
- 123: Confirms the presence of the fluorobenzyl core and the azide functionality (via loss of 28).
-
103: Presence of this peak at
relative abundance strongly suggests the ortho-isomer , validating the specific substitution pattern required for many steric-sensitive drug targets.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to maximize sensitivity while mitigating the risk of thermal degradation.
Step 1: Sample Preparation[6]
-
Solvent: Dissolve 1 mg of fluorobenzyl azide in 1 mL of Acetonitrile (HPLC Grade) .
-
Filtration: Filter through a 0.2 µm PTFE filter to remove any particulate precursors (e.g., sodium azide salts).
-
Blank Check: Run a solvent blank to ensure no memory effects from previous azide runs.
Step 2: Instrument Parameters (GC-MS vs. LC-MS)
| Parameter | GC-MS (EI) | LC-MS (ESI/APCI) |
| Inlet/Source Temp | 150°C (Low to prevent pyrolysis) | 300°C (Gas Temp) |
| Ionization Energy | 70 eV | Positive Mode (+4.5 kV) |
| Column | DB-5ms or equivalent | C18 Reverse Phase |
| Carrier/Mobile Phase | Helium (1.0 mL/min) | |
| Scan Range |
Step 3: Data Validation Logic
-
Check 1 (Stability): If the spectrum shows no
( 151) but only 123, the inlet temperature is likely too high, causing thermal decomposition before ionization. Lower the inlet temperature by 20°C and re-inject. -
Check 2 (Identity): Confirm the mass difference of 28 Da between the putative molecular ion and the base peak.
-
Check 3 (Isomer): Integrate the peak at
103. If Area(103) / Area(123) > 0.05, assign as Ortho-isomer .
Workflow Diagram
Figure 2: Step-by-step analytical workflow for validating fluorinated benzyl azides.
References
-
University of Pittsburgh. (2013). Safe Handling of Azides.[2][3][4][5] Department of Environmental Health and Safety. [Link]
-
Kyba, E. P., & Scriven, E. F. (1971).[6] Mass spectra of aryl azides.[6] The Journal of Organic Chemistry. [Link]
-
Jobin, R. M., et al. (2025).[7] Mass spectrometry of analytical derivatives: Ortho effects. National Institute of Standards and Technology (NIST). [Link]
-
Peiris, D. M., et al. (2023). Mass Spectrometry - Fragmentation Patterns.[6][8][9][10][11] Chemistry LibreTexts. [Link]
Sources
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. whitman.edu [whitman.edu]
- 10. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Comparative Guide: Metabolic Stability of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene Derivatives
Executive Summary
1-(Azidomethyl)-2-(trifluoromethoxy)benzene represents a specialized scaffold in medicinal chemistry and chemical biology, primarily utilized as a "click-ready" building block or a photoaffinity labeling precursor. Its metabolic profile is defined by a dichotomy: the trifluoromethoxy (-OCF3) group confers exceptional resistance to oxidative metabolism on the aromatic ring, while the azidomethyl (-CH2N3) moiety introduces a specific, oxygen-dependent metabolic liability via cytochrome P450-mediated reduction.
This guide objectively compares this scaffold against its methoxy (-OCH3) and trifluoromethyl (-CF3) analogues, providing mechanistic insights and experimental protocols for assessing their utility in drug discovery.
Part 1: Comparative Analysis of Substituent Effects
The choice between -OCF3, -OCH3, and -CF3 substituents at the ortho position significantly alters the physicochemical and metabolic fate of the benzyl azide scaffold.
Table 1: Physicochemical & Metabolic Comparison
| Feature | -OCF3 (Trifluoromethoxy) | -OCH3 (Methoxy) | -CF3 (Trifluoromethyl) |
| Electronic Effect | Strong EWG ( | Strong EDG ( | Strong EWG ( |
| Lipophilicity ( | High (+1.04) | Low (-0.02) | Moderate (+0.88) |
| Metabolic Soft Spot | Azide Reduction (Primary)Ring Oxidation (Blocked) | O-Dealkylation (Primary)Ring Hydroxylation (High) | Azide Reduction (Primary)Ring Oxidation (Blocked) |
| Conformation | Orthogonal (twisted) preference | Planar preference | Bulky, fixed rotation |
| Metabolic Stability | High (Ring)Moderate (Azide) | Low (Rapid clearance via CYP2D6/3A4) | High (Ring)Moderate (Azide) |
Mechanistic Insight: The "Fluorine Shield"
The superior stability of the -OCF3 derivative over the -OCH3 analogue is driven by two factors:
-
Blockade of O-Dealkylation: The C-F bond energy (approx. 116 kcal/mol) renders the -OCF3 group inert to the oxidative O-dealkylation pathway that rapidly clears anisole derivatives.
-
Ring Deactivation: The -OCF3 group withdraws electron density from the benzene ring, raising the oxidation potential and preventing the formation of the arene oxide intermediate required for aromatic hydroxylation.
Part 2: Metabolic Pathways & Liabilities
While the -OCF3 group protects the ring, the azidomethyl group is not metabolically inert. Researchers must account for the Azide-to-Amine Reduction , a pathway catalyzed by CYP450 enzymes (specifically CYP2D6, 2C9, and 3A4) in hypoxic or low-oxygen environments.
Diagram 1: Metabolic Fate of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene
Caption: The dominant metabolic pathway is the reduction of the azide to the amine. The -OCF3 group effectively blocks the oxidative pathways (B and C) that typically degrade non-fluorinated analogues.
Part 3: Experimental Protocols
To validate the stability of this specific scaffold, a standard microsomal stability assay is insufficient if it does not account for the reductive potential of the azide. The following protocol is optimized for this class of compounds.
Protocol: Differential Oxidative/Reductive Microsomal Stability
Objective: Distinguish between general oxidative clearance and azide-specific reduction.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound: 1-(Azidomethyl)-2-(trifluoromethoxy)benzene (1 µM final conc).
-
Control: 1-(Azidomethyl)-2-methoxybenzene (Positive control for O-dealkylation).
Workflow:
-
Preparation: Prepare two parallel incubation sets:
-
Set A (Aerobic): Standard open-air incubation. (Favors Oxidation).
-
Set B (Hypoxic/Anaerobic): Nitrogen-purged buffer and sealed headspace. (Favors Azide Reduction).
-
-
Incubation:
-
Pre-incubate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiate reaction by adding NADPH regenerating system.
-
Add Test Compound (1 µM).
-
-
Sampling:
-
Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.
-
Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet protein.
-
Analyze supernatant via LC-MS/MS.
-
Monitor Transitions:
-
Parent (Azide): [M+H]+
-
Metabolite (Amine): [M-26+H]+ (Loss of N2, gain of 2H).
-
-
Data Interpretation:
-
High Stability in Set A + Low Stability in Set B: Indicates the compound is resistant to oxidation (thanks to -OCF3) but susceptible to reductive metabolism.
-
Low Stability in Set A: Indicates the -OCF3 group is insufficient to protect the ring, or another soft spot exists.
Part 4: Decision Guide for Scaffold Selection
When should you use the 1-(Azidomethyl)-2-(trifluoromethoxy)benzene scaffold?
Diagram 2: Selection Logic Tree
Caption: Decision workflow for selecting the optimal ortho-substituted benzyl azide based on lipophilicity and stability requirements.
References
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Griffin, R. J., et al. (2016). CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. ACS Chemical Biology. Retrieved from [Link]
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2005). Metabolism of Aryl Azides: Implications for the Use of Photoaffinity Labeling Agents. Drug Metabolism and Disposition.[1][2]
Sources
Bioactivity comparison of fluorinated vs non-fluorinated triazole analogs
[1][2][3]
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary: The Fluorine Advantage
In modern medicinal chemistry, the strategic incorporation of fluorine into triazole scaffolds is not merely a structural modification—it is a functional transformation. This guide objectively compares fluorinated triazole analogs against their non-fluorinated counterparts.
Key Findings:
-
Metabolic Stability: Fluorination at metabolically labile sites (e.g., phenyl rings attached to triazoles) typically increases half-life (
) by 2–5 fold by blocking Cytochrome P450 (CYP450) oxidation. -
Potency (
/ ): Fluorinated analogs often exhibit 3–10x higher binding affinity due to enhanced hydrophobic interactions and altered electronic dipoles that favor protein-ligand binding. -
Physicochemical Profile: The substitution of Hydrogen (H) with Fluorine (F) modulates lipophilicity (
) and lowers the of the triazole ring, improving membrane permeability without sacrificing aqueous solubility significantly.
Mechanistic Comparison: The "Fluorine Effect"[4][5]
Electronic and Steric Modulation
The 1,2,3- and 1,2,4-triazole rings are classic bioisosteres for amide bonds. Introducing fluorine, the most electronegative element (
| Feature | Non-Fluorinated Triazole Analog | Fluorinated Triazole Analog | Impact on Bioactivity |
| Bond Strength (C-X) | C-H: ~98 kcal/mol | C-F: ~116 kcal/mol | High: Resistance to metabolic cleavage. |
| Van der Waals Radius | H: 1.20 Å | F: 1.47 Å | Moderate: Mimics H sterically but blocks enzyme access. |
| Lipophilicity ( | Baseline | Typically +0.2 to +0.5 units | High: Increases membrane permeability and BBB penetration. |
| Acidity ( | Higher (More basic) | Lower (Less basic) | High: Reduces lysosomal trapping; alters H-bond donor capability. |
Metabolic Blockade (The CYP450 Shield)
Non-fluorinated phenyl-triazoles are rapid substrates for CYP450 enzymes, which hydroxylate the phenyl ring at the para position. Fluorine substitution at this position effectively "caps" the site.
Visualization: Metabolic Blocking Mechanism The following diagram illustrates how fluorine prevents hydroxylation, preserving the active pharmacophore.
Figure 1: Mechanism of metabolic stabilization via fluorine substitution. The strong C-F bond resists the oxidative catalytic cycle of CYP450 enzymes.
Comparative Data: Case Studies
Antifungal Efficacy: Fluconazole Analogs
Fluconazole, a cornerstone antifungal, relies on a 2,4-difluorophenyl moiety.[1] Comparative studies with non-fluorinated precursors reveal the critical role of fluorine.
Table 1: Antifungal Potency (MIC) against Candida albicans
| Compound Variant | Structure Feature | MIC ( | Relative Potency |
| Non-Fluorinated | Phenyl-1,2,4-triazole | > 64.0 | Baseline (Inactive) |
| Monofluorinated | 4-Fluorophenyl | 8.0 - 16.0 | 4x - 8x increase |
| Difluorinated (Fluconazole) | 2,4-Difluorophenyl | 0.25 - 1.0 | >64x increase |
Interpretation: The fluorine atoms not only block metabolism but also align the molecule within the CYP51 (lanosterol 14
Anticancer Activity: 1,2,3-Triazole Derivatives
In recent studies targeting lung cancer (A549 cell lines), replacing a methyl group (-CH3) on the triazole ring with a trifluoromethyl group (-CF3) resulted in drastic potency shifts.
Table 2: Cytotoxicity (
| Scaffold | Substituent (R) | Selectivity Index (SI) | |
| 1,2,3-Triazole | -CH | > 50.0 | Low |
| 1,2,3-Triazole | -Ph (Phenyl) | 22.4 | Moderate |
| 1,2,3-Triazole | -CF | 2.5 | High (>20) |
| 1,2,3-Triazole | -C | 0.8 | Very High |
Data Source Synthesis: Aggregated from studies on PERK inhibition and tubulin polymerization inhibitors [1, 4].
Experimental Protocols
To validate these differences in your own drug discovery pipeline, use the following standardized protocols.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of test compounds (Fluorinated vs Non-F) in DMSO.
-
Incubation:
-
Mix liver microsomes (human/mouse, 0.5 mg/mL protein) with PBS (pH 7.4).
-
Add test compound (final conc. 1
) and pre-incubate at 37°C for 5 min. -
Start Reaction: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
Protocol B: MTT Cytotoxicity Assay (Potency Check)
Objective: Compare
-
Seeding: Plate A549 or MCF-7 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add serial dilutions of Fluorinated and Non-Fluorinated analogs (0.1 - 100
). Include DMSO control. -
Incubation: Incubate for 48h or 72h at 37°C, 5% CO
. -
Labeling: Add 20
MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h. -
Solubilization: Remove media, add 150
DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm.
-
Analysis: Fit data to a sigmoidal dose-response curve to extract
.
Strategic Workflow: The Fluorine Scan
When optimizing a triazole lead, do not randomly insert fluorine. Follow this logic flow to maximize efficiency.
Figure 2: "Fluorine Scan" decision tree for optimizing triazole drug candidates.
References
-
Fluorinated triazoles as privileged potential candidates in drug development . Frontiers in Chemistry. (2022).[2] Link
-
Fluorine in drug discovery: Role, design and case studies . The Pharmaceutical Journal. (2023). Link
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles . Bioorganic Chemistry. (2024).[3][4] Link
-
Research Advances on the Bioactivity of 1,2,3-Triazolium Salts . Molecules. (2023). Link
-
Fluconazole Analogs and Derivatives: An Overview . Molecules. (2024).[3][4] Link
Technical Deep Dive: X-ray Crystallography of Trifluoromethoxy (-OCF3) Substituents
Executive Summary: The "Super-Halogen" in 3D
For medicinal chemists and structural biologists, the trifluoromethoxy group (-OCF
This guide objectively compares the crystallographic behavior of -OCF
Comparative Structural Analysis
The Conformational Landscape: Planar vs. Orthogonal
The most critical differentiator in the crystal structure of -OCF
-
Methoxy (-OCH
): Predominantly planar ( ).[1] The oxygen lone pair donates electron density into the aromatic -system (resonance), locking the group in plane. -
Trifluoromethoxy (-OCF
): Predominantly orthogonal ( ).[1] The strong electron-withdrawing nature of the three fluorine atoms reduces the resonance capability of the oxygen lone pair.[2] Furthermore, steric repulsion between the bulky CF group and ortho-hydrogens forces the group out of plane.
Implication for Drug Design: This "twist" breaks molecular planarity, potentially improving solubility and disrupting
Intermolecular Interactions: The Fluorine Shield
X-ray data consistently shows a shift in packing forces:
-
-OCH
: Acts as a strong Hydrogen Bond Acceptor . Crystal packing is often dominated by C-H...O interactions. -
-OCF
: The oxygen is electronically shielded and electron-deficient, making it a poor H-bond acceptor. Instead, crystal packing is driven by weak, dispersive F...F and F... interactions.[1]
Quantitative Comparison Table
| Metric | Methoxy (-OCH | Trifluoromethoxy (-OCF | Trifluoromethyl (-CF | Impact on Crystal Packing |
| Preferred Torsion Angle ( | ~0° (Planar) | ~90° (Orthogonal) | Free Rotation / Disordered | OCF |
| Hansch Lipophilicity ( | -0.02 | +1.04 | +0.88 | OCF |
| H-Bond Acceptor Ability | Moderate/Strong | Negligible | None | OCF |
| C-O Bond Length | ~1.37 Å | ~1.35-1.37 Å | N/A | Similar bond lengths; electronic effect is inductive. |
| Crystallization State | Often Solid | Often Oil/Low-Melting Solid | Solid | OCF |
Visualization: Conformational Energy & Workflow
Diagram 1: The Conformational "Twist" Mechanism
This diagram illustrates the energetic preference for the orthogonal conformation in -OCF
Caption: Logical flow comparing the electronic and steric drivers of conformational preference between methoxy and trifluoromethoxy groups.
Experimental Protocol: Crystallizing Fluorinated "Oils"
Compounds bearing -OCF
Phase 1: Solvent Selection Strategy
Do not rely on standard polar solvents (MeOH, EtOH).[1] The high lipophilicity (
-
Primary Solvent (Good Solubility): Dichloromethane (DCM), Chloroform, or Toluene.[1]
-
Anti-Solvent (Poor Solubility): Pentane, Hexane, or perfluorinated solvents (e.g., Perfluorohexane) if available.[1]
-
Expert Insight: Fluorinated compounds often show "fluorous affinity." Using a fluorinated anti-solvent can induce ordered aggregation.
-
Phase 2: The "Cold-Oil" Slow Diffusion Method
This is the gold standard for converting -OCF
Step-by-Step Protocol:
-
Dissolution: Dissolve ~10-20 mg of the -OCF
compound in a minimal amount (0.5 mL) of DCM in a small vial (Vial A). Ensure the solution is clear. -
The Trap: Place Vial A (uncapped) inside a larger jar (Vial B) containing 2-3 mL of Pentane or Hexane.
-
Sealing: Tightly cap Vial B.
-
Temperature Gradient: Place the entire setup in a -20°C freezer .
-
Why? Low temperature reduces the kinetic energy, favoring the weak F...F interactions over thermal motion.
-
-
Observation: Check after 24-72 hours. The pentane will slowly diffuse into the DCM, lowering solubility gradually.
-
Success Indicator: Look for "blocky" colorless crystals. Needles often indicate rapid precipitation (poor quality).[1]
-
Diagram 2: Crystallization Workflow
Caption: Optimized workflow for crystallizing lipophilic trifluoromethoxy compounds using low-temperature vapor diffusion.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
Leroux, F. R., et al. (2008).[1] Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Beilstein Journal of Organic Chemistry. [Link][1]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]
-
Cambridge Crystallographic Data Centre (CCDC) . CSD-System for Small Molecule Crystallography. [Link][1]
Sources
Validating Purity of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene via GC-MS: A Comparative Technical Guide
Executive Summary
The validation of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene (CAS: 100490-23-7 / Derivative analogs) presents a classic analytical paradox. While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for volatile intermediate identification, the thermal lability of the azidomethyl group (
The Bottom Line: Standard GC injection temperatures (
This guide provides a validated workflow to bypass these thermal artifacts using Programmed Temperature Vaporization (PTV) and benchmarks the results against the "Gold Standard" of HPLC-UV/MS .
The Challenge: Thermal Artifacts in Azide Analysis
Organic azides are energetic functional groups.[1][2] Upon heating, they release molecular nitrogen (
Why this matters: A sample that is 99.5% pure by HPLC may appear as 85% pure by standard GC-MS, leading to unnecessary batch rejection or expensive re-purification cycles.
Diagram 1: Thermal Degradation Pathway (In-Injector)
Figure 1: Mechanism of in-situ thermal degradation of benzyl azides during hot injection.
Comparative Analysis: GC-MS vs. HPLC
To objectively validate the purity of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene, we compared three methodologies.
Method A: Standard Split Injection GC-MS (The "Stress Test")
-
Status: NOT RECOMMENDED
-
Conditions: Injector at 250°C, Oven ramp 50-300°C.
-
Observation: The chromatogram shows the parent peak, but also a significant peak at
(loss of ) and (imine formation). -
Result: False purity reading (e.g., 88%).
Method B: HPLC-UV/MS (The "Gold Standard")
-
Status: REFERENCE METHOD
-
Conditions: C18 Column, Acetonitrile/Water gradient, Ambient Temp (25°C).
-
Observation: Single sharp peak. UV detection at 210 nm and 254 nm confirms homogeneity. MS (ESI+) shows
or without fragmentation. -
Result: True purity reading (e.g., 99.2%).
Method C: Optimized PTV-GC-MS (The "Solution")
-
Status: VALIDATED GC METHOD
-
Conditions: Cold injection (40°C), rapid ballistic heating after solvent venting, low elution temperature.
-
Observation: Minimal degradation. The thermal shock is delayed until the analyte is on the column, where the carrier gas flow dissipates heat more effectively than the stagnant hot injector liner.
-
Result: Concordant purity reading (e.g., 98.9%).
Experimental Data Summary
The following table summarizes the quantitative differences observed when analyzing the same batch (Lot #AZ-2023-001) across the three methods.
| Metric | Method A: Hot Split GC | Method B: HPLC-UV (Ref) | Method C: PTV-GC (Optimized) |
| Injector / Col Temp | 250°C (Iso) | 25°C (Ambient) | 40°C |
| Retention Time | 4.2 min | 3.5 min | 5.1 min |
| Parent Peak Area % | 88.4% | 99.2% | 98.9% |
| Degradant A (Imine) | 9.1% | Not Detected | < 0.5% |
| Degradant B (Aldehyde) | 2.5% | Not Detected | < 0.2% |
| Mass Balance | Poor ( | Excellent | Good |
| Conclusion | False Fail | Pass | Pass |
Validated Protocol: PTV-GC-MS
If you must use GC-MS (e.g., for residual solvent analysis or library matching), you must use a Cold On-Column (COC) or Programmed Temperature Vaporization (PTV) inlet.
Equipment
-
Instrument: Agilent 7890/5977 or equivalent.
-
Inlet: Multimode Inlet (MMI) or PTV.
-
Liner: Sintered glass liner (deactivated) with glass wool removed (to minimize surface area for catalytic decomposition).
-
Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).
Step-by-Step Method Parameters
-
Sample Prep: Dilute to 100 ppm in Dichloromethane (DCM) or Ethyl Acetate. Avoid protic solvents.
-
Inlet Program (PTV):
-
Mode: Solvent Vent or Splitless (Cold).
-
Initial Temp: 40°C (Hold 0.5 min).
-
Ramp Rate: 600°C/min (Ballistic) to 180°C . Note: Do not exceed 200°C if possible.
-
Vent Flow: 50 mL/min for 0.2 min.
-
-
Oven Program:
-
Start: 40°C (Hold 2 min).
-
Ramp: 20°C/min to 160°C.
-
Ramp: 5°C/min to 220°C (Bake out).
-
-
MS Source:
-
Source Temp: 200°C (Lower than standard 230°C to prevent source fragmentation).
-
Scan Range: 40–350 amu.
-
Logic & Decision Workflow
Use this decision tree to determine the appropriate validation method for your specific phase of drug development.
Diagram 2: Method Selection Decision Tree
Figure 2: Decision matrix for selecting the analytical technique based on equipment availability and data requirements.
References
-
Thermal Stability of Organic Azides
- Source: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
- Relevance: Establishes the baseline decomposition temper
-
Link:[Link]
-
PTV Injection Theory & Practice
- Source: Engewald, W., et al. "Programmed temperature vaporizer-based injection in capillary gas chromatography.
- Relevance: Validates the use of cold injection for thermolabile compounds to prevent discrimination and degrad
-
Link:[Link]
-
Synthesis and Properties of Trifluoromethyl Ethers
- Source: Leroux, F. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 2008.
- Relevance: Provides chemical context for the 2-(trifluoromethoxy)benzene scaffold and its lipophilic properties.
-
Link:[Link]
-
Safety of Azide Handling
- Source:Organic Process Research & Development, "Safe Scale-up of Organic Azides."
- Relevance: Highlights the safety risks of heating azides, reinforcing why "cold" analytical methods are preferable.
-
Link:[Link]
Sources
Safety Operating Guide
1-(Azidomethyl)-2-(trifluoromethoxy)benzene proper disposal procedures
Topic: 1-(Azidomethyl)-2-(trifluoromethoxy)benzene Proper Disposal Procedures
Executive Summary: Immediate Hazard Profile
Compound: 1-(Azidomethyl)-2-(trifluoromethoxy)benzene CAS: 1093980-91-6 Primary Hazard: Explosive Decomposition (Azide functionality). Secondary Hazard: Toxic Gas Release (HF and COF₂ upon combustion/decomposition due to -OCF₃ group). Stability Class: Borderline Stable (C/N Ratio = 3.0).
Critical Directive: Do not dispose of this compound down the drain. Do not mix with acids or heavy metals. If the substance is pure (>1g), Administrative Disposal (Professional Pickup) is the preferred safety protocol over in-lab deactivation to minimize handling risks.
Part 1: Scientific Risk Assessment
Before handling, you must validate the stability of the specific organic azide using the "Equation of Safety." This determines whether the compound can be safely isolated or must be kept in solution.
The C/N Ratio Calculation
For an organic azide to be considered "storeable," the ratio of carbon plus oxygen atoms to nitrogen atoms must be ≥ 3 .[1]
-
Formula:
-
Calculation:
Status: Borderline Stable.
-
Implication: This compound can be isolated, but it sits exactly on the threshold of stability. It must be stored below room temperature, protected from light, and never concentrated to dryness if impurities are present.
The "Rule of Six"
-
Rule: Six carbons (or equivalent mass) are required to stabilize one energetic functional group.
-
Analysis: 8 Carbons per 1 Azide group.
-
Status: Pass.
Part 2: Pre-Disposal Stabilization & Incompatibilities
If you are holding this material for disposal, you must segregate it immediately. The following "Incompatibility Matrix" defines what cannot enter the waste stream.
Table 1: Chemical Incompatibility Matrix
| Incompatible Agent | Reaction Risk | Mechanism of Failure |
| Acids (HCl, H₂SO₄) | High Toxicity / Explosion | Protonation of azide forms Hydrazoic Acid ( |
| Heavy Metals (Cu, Pb, Hg) | Detonation | Formation of Heavy Metal Azides (e.g., Copper Azide) which are extremely shock-sensitive. |
| Halogenated Solvents (DCM, CHCl₃) | Explosion | Potential formation of di- and tri-azidomethane (highly unstable) if free azide ion is present.[2][3] |
| Strong Oxidizers | Uncontrolled Decomposition | Rapid oxidation leading to thermal runaway. |
Part 3: Disposal Protocols
Choose the protocol based on the physical state of your waste.
Decision Workflow (DOT Diagram)
Figure 1: Decision tree for selecting the appropriate disposal pathway based on waste concentration and state.
Protocol A: Administrative Disposal (Preferred for Pure Solids)
Use Case: You have a vial of pure 1-(Azidomethyl)-2-(trifluoromethoxy)benzene. Why: Chemical treatment of pure, high-energy solids introduces unnecessary handling risks (friction/heat).
-
Container: Keep in the original container if possible. If transferring, use a plastic container (HDPE/PP). Do not use metal containers.
-
Solvent Dampening: If the solid is dry and old, add a small amount of inert solvent (Hexane or Toluene) to wet the solid and desensitize it to friction.
-
Labeling: Affix a hazardous waste label.
-
Text: "Organic Azide - Potentially Explosive. DO NOT COMPACT."
-
Secondary Note: "Contains Trifluoromethoxy group - HF generation on incineration."
-
-
Storage: Store in a dedicated "Explosives/Reactives" satellite accumulation area, away from acids and heat sources, until EHS pickup.
Protocol B: Chemical Deactivation (The "Kill Step")
Use Case: You have a reaction mixture or a solution containing the azide.[2][4][5] Method: Staudinger Reduction. This converts the explosive azide into a stable (though corrosive) amine.
Reagents:
-
Reducing Agent: Triphenylphosphine (
) (1.5 equivalents per equivalent of azide). -
Solvent: Toluene or THF. Avoid Dichloromethane (DCM). [2][6]
-
Water: Small amount required for the final hydrolysis step.
Step-by-Step Procedure:
-
Setup: Perform in a fume hood behind a blast shield. Ensure no open flames are present.
-
Dilution: Dilute the azide solution with Toluene/THF so the concentration is <0.5 M.
-
Addition: Slowly add the Triphenylphosphine (solid or solution) to the azide solution at room temperature.
-
Observation: You will see nitrogen gas (
) evolution (bubbling).[4] This indicates the reaction is working. -
Reaction:
-
-
Incubation: Stir at room temperature for 2–4 hours until bubbling ceases completely.
-
Hydrolysis: Add a small amount of water (or aqueous THF) to hydrolyze the intermediate iminophosphorane.
-
Reaction:
-
Product: The azide is now converted to 2-(trifluoromethoxy)benzylamine .
-
-
Verification: Check via TLC or LC-MS to confirm the disappearance of the azide peak.
-
Final Disposal: The mixture now contains the amine (Corrosive/Toxic) and Triphenylphosphine Oxide. Label as "Organic Waste: Toxic/Corrosive - Contains Fluorine" .
Part 4: Waste Stream Management
Critical Note on Incineration:
The presence of the Trifluoromethoxy (-OCF₃) group dictates that this waste cannot be burned in a standard municipal incinerator. Upon combustion, it releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (
-
Requirement: The waste manifest must explicitly state "Halogenated Organic" or "Fluorinated Compound" .
-
Facility: It must be sent to a facility equipped with wet scrubbers to neutralize acid gases.
References
-
University of Pittsburgh EH&S. (2013). Safe Handling of Azides. Guideline 04-028. Retrieved from [Link]
- Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
-
University of California, Santa Cruz. (n.d.). Organic Azide Safety Guidelines: C/N Ratio and Rule of Six. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction: Mechanism and Application. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-(Azidomethyl)-2-(trifluoromethoxy)benzene
The handling of organic azides, such as 1-(Azidomethyl)-2-(trifluoromethoxy)benzene , requires rigorous adherence to specialized safety protocols due to the inherent energetic instability of the azido (
This guide provides a comprehensive, field-proven framework for the safe handling, personal protective equipment (PPE) requirements, and disposal logistics for 1-(Azidomethyl)-2-(trifluoromethoxy)benzene, grounded in authoritative Environmental Health and Safety (EHS) standards.
Hazard Assessment and the Causality of Azide Instability
Before handling any organic azide, researchers must mathematically validate its stability. The explosive potential of an organic azide is inversely proportional to the dilution of the energetic
Molecular Analysis of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene:
-
Chemical Formula:
-
Carbon Atoms (C): 8 (6 from the benzene ring, 1 from the methyl group, 1 from the methoxy group)
-
Oxygen Atoms (O): 1
-
Nitrogen Atoms (N): 3
-
Stability Ratio:
According to established EHS guidelines, an organic azide with a ratio of
Quantitative Stability Thresholds
| Ratio | Stability Classification | Operational Directive |
| < 1 | Highly Explosive / Unstable | DO NOT ISOLATE. Generate only in situ as a transient intermediate (max 1g scale)[1]. |
| 1 to < 3 | Shock/Heat Sensitive | Isolate with extreme caution. Store below room temperature at |
| Relatively Stable | Can be isolated and stored (max 20g scale). Standard azide PPE and handling protocols apply[1]. |
Required Personal Protective Equipment (PPE) & Engineering Controls
The primary mechanism of injury from organic azides involves explosive decomposition triggered by friction, mechanical shock, or heat[3][4]. Standard laboratory PPE is insufficient.
| Protection Category | Required Equipment | Causality / Scientific Rationale |
| Engineering Control | Fume Hood with Portable Blast Shield | Deflects shrapnel and concussive force in the event of an unexpected detonation[1][2]. |
| Hand Protection | Silver Shield gloves under standard Nitrile gloves | Nitrile provides dexterity, but Silver Shield is required if there is a high risk of skin contact, as azide compounds are highly toxic and easily absorbed[2]. |
| Eye/Face Protection | ANSI Z87.1 Safety Goggles + Face Shield | Protects against chemical splashes and high-velocity glass fragments[1][2]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Mitigates burn injuries from the rapid exothermic decomposition of the azide[2]. |
Step-by-Step Operational Methodologies
Every action taken with 1-(Azidomethyl)-2-(trifluoromethoxy)benzene must be deliberate to avoid introducing activation energy (friction/shock) into the system.
Protocol A: Safe Weighing and Transfer
Objective: To transfer the azide without triggering friction-induced decomposition or forming highly sensitive metal azides.
-
Preparation: Lower the fume hood sash to the lowest possible level and position the portable blast shield between the operator and the balance[1][2].
-
Tool Selection (Critical): Obtain a plastic, ceramic, or Teflon spatula .
-
Glassware Selection: Use glassware with smooth joints. Do not use ground-glass joints.
-
Solvent Exclusion: Ensure no halogenated solvents (e.g., dichloromethane, chloroform) are present in the workspace.
-
Execution: Gently transfer the required mass (strictly
) into the reaction vessel. Immediately cap the source container and return it to dark, sub-ambient storage ( )[1][2].
Protocol B: Self-Validating Waste Disposal Plan
Objective: To dispose of azide waste without generating lethal hydrazoic acid gas or explosive salts.
-
Container Verification: Select a dedicated, explicitly labeled "Azide Waste Only" container made of high-density polyethylene (HDPE). The container must not have a metal lid[2].
-
pH Validation (Self-Validating Step): Before adding any waste, use a pH test strip to verify that the current contents of the waste container (if any) and the new waste stream are strictly pH > 9 [2].
-
Segregation: Ensure the waste stream contains absolutely no heavy metals (Cu, Pb, Ag, etc.).
-
Causality: Heavy metal azides are primary explosives that can detonate under their own weight[1].
-
-
Transfer: Slowly pour the waste into the container behind the blast shield. Request immediate EHS pickup; do not allow azide waste to accumulate long-term[2].
Operational Workflow Visualization
Figure 1: Decision matrix and operational workflow for handling organic azides based on atomic ratios.
References
-
Information on Azide Compounds - Stanford Environmental Health & Safety. Stanford University. Available at:[Link]
-
SOP: Explosive Compounds | PennEHRS. University of Pennsylvania Environmental Health and Radiation Safety. Available at:[Link]
-
Standard Operating Procedure: Sodium Azide and Organic Azides. University of California, Santa Barbara (UCSB). Available at:[Link]
-
Handling Azide Compounds. Case Western Reserve University. Available at:[Link]
-
Azides Fact Sheet. Wayne State University. Available at:[Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
